Dehydrocrebanine
Description
Structure
2D Structure
Properties
IUPAC Name |
15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8-9H,6-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFFNXOLCSPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C5C=CC(=C(C5=CC1=C24)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228400 | |
| Record name | Dehydrocrebanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77784-22-6 | |
| Record name | Dehydrocrebanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077784226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrocrebanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydrocrebanine: A Technical Guide to its Natural Source, Isolation from Stephania venosa, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrebanine, an aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its in vitro anti-cancer properties. This document provides a comprehensive overview of this compound, focusing on its primary natural source, Stephania venosa, detailed protocols for its isolation and purification, and an exploration of its mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.
Natural Source
This compound is a naturally occurring isoquinoline alkaloid. Its principal source is the plant species Stephania venosa (Blume) Spreng., a member of the Menispermaceae family.[1] This climbing plant is indigenous to Southeast Asia, where it has a history of use in traditional medicine. The alkaloid can be isolated from both the tubers and leaves of Stephania venosa.[1] this compound is one of several alkaloids found in this plant, alongside compounds such as crebanine, dicentrine, stephanine, and tetrahydropalmatine.[2][3]
Isolation of this compound from Stephania venosa
The isolation of this compound from Stephania venosa typically involves a multi-step process encompassing extraction, fractionation, and purification. While a specific percentage yield for this compound is not consistently reported in the literature, the following protocol outlines a general and effective methodology based on established phytochemical techniques.
Experimental Protocol: Bioassay-Guided Fractionation
A common and effective method for isolating bioactive compounds like this compound is bioassay-guided fractionation. This process involves separating the plant extract into fractions and testing the biological activity of each fraction to guide the purification of the active constituent.[4][5]
Step 1: Plant Material Preparation and Extraction
-
Collection and Preparation: Collect fresh tubers of Stephania venosa. Clean the tubers to remove any soil and debris. Slice the tubers into small pieces and air-dry them in the shade until they are brittle. Grind the dried tubers into a fine powder.
-
Extraction: Macerate the powdered tuber (e.g., 500 g) with methanol (3 x 1.5 L) at room temperature for 72 hours, with occasional shaking.[2] The combined methanolic extracts are then filtered.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
Step 2: Solvent Partitioning (Fractionation)
-
Suspend the crude methanolic extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Collect each solvent fraction and evaporate the solvent to yield the respective crude fractions.
Step 3: Column Chromatography (Purification)
-
Initial Column Chromatography: Subject the most biologically active fraction (typically the dichloromethane or ethyl acetate fraction for alkaloids) to column chromatography on silica gel (e.g., Merck silica gel 60, 70-230 mesh).[2]
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and ethyl acetate, with the polarity increased by gradually increasing the proportion of ethyl acetate.[2]
-
Fraction Collection and Monitoring: Collect the eluate in numerous small fractions. Monitor the fractions by thin-layer chromatography (TLC) on silica gel plates (e.g., silica gel 60 F254). Visualize the spots under UV light and by spraying with Dragendorff's reagent, which is specific for alkaloids.[2]
-
Pooling of Fractions: Combine the fractions that show similar TLC profiles.
Step 4: Further Purification (HPLC)
-
Preparative HPLC: Subject the semi-purified fractions containing this compound to preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
HPLC Conditions: A typical HPLC system would involve a C18 column (e.g., Hypersil BDS C18) with a gradient elution system. A common mobile phase consists of a mixture of 100 mM ammonium acetate in water and methanol.[2][6][7] The flow rate is typically maintained at 1 ml/min.[2][6][7]
-
Detection: Monitor the elution profile using a UV detector. The detection wavelength for this compound and related aporphine alkaloids is typically set around 270-280 nm.[2][6][7]
-
Isolation: Collect the peak corresponding to this compound. Evaporate the solvent to obtain the pure compound.
Experimental Workflow Diagram
Structural Characterization
The identity and purity of the isolated this compound are confirmed through various spectroscopic techniques.
Spectroscopic Data
| Technique | Solvent | Observed Data |
| 1H NMR | CDCl3 | Chemical shifts (δ) are typically observed for aromatic protons, methoxy groups, the N-methyl group, and methylene protons of the aporphine core. Specific peak assignments can be found in specialized NMR studies. |
| 13C NMR | CDCl3 | Carbon signals corresponding to the aromatic carbons, methoxy carbons, N-methyl carbon, and methylene carbons of the aporphine structure are observed. |
| Mass Spectrometry | ESI | The molecular ion peak corresponding to the molecular weight of this compound (C20H19NO4, M.W. 337.37 g/mol ) is a key identifier. |
Note: For detailed and precise 1H and 13C NMR peak assignments, researchers are directed to specialized publications that have conducted in-depth spectroscopic analysis of this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated significant in vitro anti-cancer activity.[1] Studies on related compounds and initial investigations into this compound's effects suggest that its mechanism of action involves the induction of apoptosis in cancer cells.
Anticancer Activity and Apoptosis Induction
Research on a similar alkaloid, dehydrocrenatidine, has shown that it can induce apoptosis in human liver cancer cells through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[8][9][10] This is achieved by modulating the expression of key proteins involved in these signaling cascades. Dehydrocrenatidine has been shown to suppress the phosphorylation of JNK1/2, a key regulator in apoptotic signaling.[9][10] While the precise pathway for this compound is still under detailed investigation, a similar mechanism is plausible.
Proposed Apoptotic Signaling Pathway
The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by aporphine alkaloids like this compound, based on current understanding of related compounds.
Conclusion
This compound, isolated from Stephania venosa, represents a promising natural product with potential for development as an anti-cancer agent. The methodologies outlined in this guide provide a framework for its efficient isolation and characterization. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This document serves as a valuable technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dehydrocrenatidine Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrocrebanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrebanine is a naturally occurring aporphine alkaloid found in plants of the Stephania genus, notably Stephania venosa.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and anti-malarial activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological signaling pathways.
Physical and Chemical Properties
This compound presents as a yellow powder and is classified as an alkaloid.[2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₄ | [2] |
| Molecular Weight | 337.38 g/mol | [2] |
| CAS Number | 77784-22-6 | [2] |
| Physical Description | Yellow powder | [2] |
| Purity | 95% - 99% | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Table 1: Physical and Chemical Properties of this compound
Spectral Data
The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A precise reassignment of the ¹H and ¹³C NMR spectral data for this compound has been published, providing an essential reference for its identification and characterization.[4] Researchers should refer to this publication for detailed chemical shifts and coupling constants.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These would include:
-
Aromatic C-H stretching: around 3100-3000 cm⁻¹
-
Aliphatic C-H stretching: below 3000 cm⁻¹
-
C=C aromatic ring stretching: in the 1600-1450 cm⁻¹ region
-
C-O ether stretching: typically in the 1300-1000 cm⁻¹ region
-
C-N stretching: in the 1350-1000 cm⁻¹ region
Mass Spectrometry (MS): Mass spectrometry is utilized for the identification of this compound.[2] While specific fragmentation patterns from electron ionization (EI) or electrospray ionization (ESI) are not extensively detailed in publicly available literature, the molecular ion peak corresponding to its molecular weight would be a key identifier.
Experimental Protocols
Isolation of this compound from Stephania venosa
This compound is naturally present in the tubers and leaves of Stephania venosa.[1] A general protocol for the isolation of alkaloids from this plant involves the following steps:
-
Extraction: The dried and powdered plant material (tubers or leaves) is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of methanol and water.[5]
-
Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic components. The aqueous layer containing the protonated alkaloids is then basified, and the free alkaloids are extracted back into an organic solvent.
-
Chromatographic Purification: The resulting crude alkaloid mixture is subjected to chromatographic techniques for the separation and purification of individual compounds. This typically involves column chromatography over silica gel or alumina, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
The following diagram outlines a general workflow for the isolation process:
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant potential as both an anti-cancer and anti-malarial agent.
Anti-Cancer Activity
This compound exhibits cytotoxic activity against various cancer cell lines. While the specific signaling pathways for this compound are still under detailed investigation, studies on the closely related alkaloid, dehydrocrenatidine, provide strong evidence for the involvement of key apoptotic pathways. It is hypothesized that this compound induces apoptosis (programmed cell death) in cancer cells through the modulation of the JNK and PI3K/Akt signaling pathways.[6][7]
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical regulator of apoptosis. It is proposed that this compound activates the JNK pathway, leading to the phosphorylation of downstream targets that promote apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C20H19NO4 | CID 149600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:77784-22-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DET induces apoptosis and suppresses tumor invasion in glioma cells via PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrebanine, an aporphine alkaloid derived from plants of the Stephania genus, has emerged as a compound of interest in pharmacological research due to its notable in vitro anti-cancer and antimalarial activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and related alkaloids, including Crebanine and Oxocrebanine. It consolidates quantitative data on their biological activities, details the experimental protocols for key assays, and visualizes the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of these natural products for therapeutic applications.
Introduction
Aporphine alkaloids, a class of isoquinoline alkaloids, are widely distributed in the plant kingdom and are known for their diverse and potent pharmacological activities. Among these, this compound, isolated from species such as Stephania venosa, has demonstrated significant cytotoxic effects against various cancer cell lines and activity against the malaria parasite, Plasmodium falciparum. The pharmacological landscape of this compound is further illuminated by the study of its structural relatives, Crebanine and Oxocrebanine, which have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer. This guide synthesizes the current understanding of these alkaloids to facilitate further research and drug development efforts.
Quantitative Pharmacological Data
The biological activities of this compound and its related alkaloids have been quantified in several studies. The following tables summarize the available data on their cytotoxic, antimalarial, and antimicrobial activities.
Table 1: Cytotoxic Activity of this compound and Related Alkaloids
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | MTT Assay | 2.14 µg/mL | |
| Oxostephanine | Breast Cancer (BC) | Not Specified | 0.24 µg/mL | |
| Acute Lymphoblastic Leukemia (MOLT-3) | Not Specified | 0.71 µg/mL | ||
| Crebanine | Various Cancer Cell Lines | Not Specified | Weak Activity |
Table 2: Antiplasmodial Activity of this compound
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Plasmodium falciparum | Not Specified | 70 ng/mL |
Table 3: Antimicrobial Activity of Related Alkaloid (Dehydrocorydaline)
| Compound | Organism | Assay Type | MIC Value | MBC Value | Reference |
| Dehydrocorydaline | Listeria monocytogenes | Broth Microdilution | 1 mg/mL | 2 mg/mL |
Key Signaling Pathways
Research on alkaloids structurally related to this compound, particularly Oxocrebanine and Crebanine, has revealed their modulatory effects on critical intracellular signaling pathways that govern inflammation, cell proliferation, and apoptosis. While direct evidence for this compound's interaction with these pathways is still emerging, the activities of its congeners provide a strong basis for inferring its potential mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies on Oxocrebanine have demonstrated its ability to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory mediators.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Oxocrebanine has been shown to downregulate this pathway, contributing to its anti-inflammatory effects.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and apoptosis. Both Crebanine and Oxocrebanine have been found to inhibit this pathway, suggesting a mechanism for their pro-apoptotic effects in cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound and related alkaloids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Assay
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the alkaloid in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared alkaloid dilutions. Include a vehicle control (medium with the highest concentration of the solvent used) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow of the Broth Microdilution Assay
Methodology:
-
Compound Preparation: Prepare a stock solution of the alkaloid in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Conclusion and Future Directions
This compound and its related aporphine alkaloids represent a promising class of natural products with significant potential for the development of novel therapeutic agents. The available data highlight their potent cytotoxic and antimalarial activities. The mechanistic insights gained from studying related alkaloids, particularly their ability to modulate the NF-κB, MAPK, and PI3K/Akt signaling pathways, provide a solid foundation for understanding their molecular pharmacology.
Future research should focus on several key areas. Firstly, a more detailed investigation into the specific molecular targets of this compound is warranted to elucidate its precise mechanism of
Preliminary In Vitro Anticancer Activity of Dehydrocrebanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has demonstrated preliminary in vitro anticancer activity. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's cytotoxic effects. Due to the scarcity of detailed studies on this compound, this document also presents data and methodologies for the closely related compound, Dehydrocrenatidine, to illustrate potential mechanisms and experimental approaches. This guide is intended to serve as a foundational resource for researchers and professionals in oncology and drug development, highlighting the potential of this compound as a subject for further investigation.
Introduction
Natural products remain a significant source of novel anticancer agents. Alkaloids, in particular, have yielded numerous clinically important chemotherapeutic drugs. This compound is an isoquinoline alkaloid found in species such as Stephania venosa. Preliminary studies indicate that this compound possesses cytotoxic properties against cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer therapies. This guide summarizes the available quantitative data on this compound's activity and provides detailed experimental protocols for key in vitro assays used in anticancer drug screening.
Quantitative Data on Cytotoxicity
The available quantitative data on the in vitro anticancer activity of this compound is currently limited. The primary reported metric is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells.
Table 1: IC50 Value for this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| HL-60 | Leukemia | 2.14 µg/mL |
Note: Further studies are required to determine the IC50 values of this compound against a broader panel of cancer cell lines.
For comparative purposes, the following table summarizes the cytotoxic activity of extracts from Stephania venosa, a source of this compound.
Table 2: Cytotoxic Activity of Stephania venosa Extracts
| Extract | Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| Ethanol | NCI-H187 | Small Cell Lung Cancer | 4.88 | |
| Ethanol | MCF-7 | Breast Cancer | 19.76 |
Experimental Protocols
This section details the standard methodologies for key in vitro experiments relevant to the assessment of anticancer activity. While specific experimental details for this compound are not widely published, these protocols represent the standard approach for such investigations.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide, which stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.
Potential Signaling Pathways (Illustrated with Dehydrocrenatidine)
While the specific signaling pathways affected by this compound have not been elucidated, studies on the related compound Dehydrocrenatidine provide insights into potential mechanisms of action. Dehydrocrenatidine has been shown to induce apoptosis and cell cycle arrest in various cancer cells through the modulation of key signaling pathways.
Apoptosis Induction Pathways
Dehydrocrenatidine has been reported to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can also affect the MAPK signaling pathway, including JNK and ERK.
Initial Screening of Dehydrocrebanine for Antimalarial Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of Dehydrocrebanine, an aporphine alkaloid, for its potential as an antimalarial agent. The document outlines the quantitative data from primary research, details the experimental protocols for antiplasmodial and cytotoxicity assays, and visualizes the experimental workflow and a proposed mechanism of action for related compounds.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the key quantitative data from the initial screening of this compound for its antimalarial and cytotoxic activities.
| Compound | Antiplasmodial Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| This compound | 70 ng/mL (vs. P. falciparum K1) | 2.14 µg/mL (vs. HL-60 cells) | 30.6 |
IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition of the parasite's growth in vitro. CC50 (Cytotoxic Concentration 50): The concentration of a compound that is required to kill 50% of the host cells. SI (Selectivity Index): The ratio of CC50 to IC50, which indicates the selectivity of the compound for the parasite over the host cells. A higher SI value is desirable.
Experimental Protocols
The following sections detail the methodologies employed in the primary research for the initial screening of this compound.
In Vitro Antiplasmodial Assay
The antiplasmodial activity of this compound was evaluated against the chloroquine-resistant K1 strain of Plasmodium falciparum. The protocol is based on the methodology described by Likhitwitayawuid et al. (1999).
1. Parasite Culture:
-
The K1 strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes (blood group O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, and 10% human serum.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
2. Drug Preparation:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 0.5%.
3. Assay Procedure:
-
A suspension of parasitized erythrocytes (predominantly ring-stage parasites) is diluted with fresh human erythrocytes and culture medium to achieve a final parasitemia of 1% and a hematocrit of 2.5%.
-
180 µL of this parasite suspension is added to each well of a 96-well microtiter plate.
-
20 µL of the diluted this compound solutions are added to the respective wells in triplicate.
-
Control wells containing parasitized erythrocytes without the compound (negative control) and with a standard antimalarial drug like chloroquine (positive control) are also included.
-
The plates are incubated for 48 hours under the conditions described in step 1.
4. Determination of Parasite Growth Inhibition:
-
After incubation, parasite growth is quantified using a radioisotope incorporation method.
-
[³H]-hypoxanthine is added to each well, and the plates are incubated for a further 18-24 hours.
-
The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
The 50% inhibitory concentration (IC50) is calculated by comparing the radioactivity in the drug-treated wells with that in the control wells.
Cytotoxicity Assay
The cytotoxicity of this compound was assessed against the human promyelocytic leukemia cell line (HL-60). The following protocol is based on the methodology described by Makarasen et al. (2011).
1. Cell Culture:
-
HL-60 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
This compound is dissolved in DMSO and serially diluted with the culture medium.
-
The cells are treated with various concentrations of this compound and incubated for 48 hours.
3. Cell Viability Measurement (MTT Assay):
-
After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is determined by comparing the absorbance of the treated cells with that of the untreated control cells.
Visualizations
Experimental Workflow for Antimalarial Screening
Caption: Experimental workflow for the initial screening of this compound.
Proposed Mechanism of Action for Aporphine Alkaloids
While the specific molecular target of this compound in Plasmodium falciparum has not been definitively elucidated, studies on related aporphine alkaloids suggest a potential mechanism of action involving the inhibition of hemozoin formation.
Caption: Proposed mechanism of action for aporphine alkaloids against P. falciparum.
Disclaimer: The proposed mechanism of action is based on studies of related aporphine alkaloids and may not represent the definitive mechanism for this compound. Further research is required to elucidate its specific molecular targets and pathways.
An In-depth Technical Guide on the Ethnobotanical Uses and Pharmacological Potential of Dehydrocrebanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrebanine, an aporphine alkaloid found in select plant species, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, its cytotoxic and anti-inflammatory properties, and the underlying molecular mechanisms of action. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a foundational resource for researchers in pharmacology and drug discovery.
Introduction
This compound is a naturally occurring aporphine alkaloid that has been isolated from several plant species, notably within the Stephania genus of the Menispermaceae family, as well as from Diospyros montana. Traditional medicine systems have long utilized these plants for a variety of ailments, hinting at a rich reservoir of bioactive compounds. Modern phytochemical analysis has identified this compound as one such compound with promising pharmacological activities, including cytotoxic effects against cancer cell lines and antimalarial properties. This guide delves into the traditional knowledge surrounding these plants and connects it with current scientific understanding of this compound's biological effects and mechanisms of action.
Ethnobotanical Uses of this compound-Containing Plants
The traditional use of plants containing this compound provides a valuable context for its modern pharmacological investigation. The primary plant sources and their ethnobotanical applications are summarized below.
| Plant Species | Family | Traditional Uses |
| Stephania venosa | Menispermaceae | Used in traditional Thai and Myanmarese medicine as a tonic, and for the treatment of fever, hypertension, and as a diuretic and sedative.[1] |
| Stephania cephalantha | Menispermaceae | Employed in traditional Chinese medicine for the management of epilepsy and tuberculosis.[2] |
| Stephania delavayi | Menispermaceae | Utilized as a medicinal plant in China.[3] |
| Diospyros montana | Ebenaceae | In Ayurvedic and Siddha medicine, various parts are used to treat diarrhea, inflammation, joint pain, fever, boils, and stomachache.[4][5] |
Pharmacological Activities and Quantitative Data
This compound has demonstrated significant biological activity in preclinical studies. The following tables summarize the available quantitative data on its cytotoxic and antimalarial effects.
Table 3.1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HL-60 | Human promyelocytic leukemia | 2.14 | ~6.35 | [5] |
¹Calculated based on a molecular weight of 337.37 g/mol .
Table 3.2: Antimalarial Activity of this compound
| Organism | Activity | IC50 (ng/mL) | IC50 (nM)¹ | Reference |
| Plasmodium falciparum | Antimalarial | 70 | ~207.5 | [5] |
¹Calculated based on a molecular weight of 337.37 g/mol .
Experimental Protocols
This section details the methodologies for the ethnobotanical survey, extraction and isolation of this compound, and in vitro assays to determine its biological activity.
Ethnobotanical Survey
A structured ethnobotanical survey can be conducted to gather information on the traditional uses of this compound-containing plants. This typically involves:
-
Interviews: Conducting semi-structured interviews with traditional healers and local community members.
-
Questionnaires: Utilizing questionnaires to collect data on the plant parts used, preparation methods, dosages, and treated ailments.
-
Field Observations: Documenting the plants in their natural habitats and collecting voucher specimens for botanical identification.
Extraction and Isolation of this compound from Stephania venosa
The following is a representative protocol for the extraction and isolation of aporphine alkaloids, including this compound, based on established methods.
Protocol Steps:
-
Extraction: The dried and powdered tubers of Stephania venosa are macerated with methanol at room temperature.
-
Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: The crude extract is dissolved in dilute hydrochloric acid and then basified with ammonium hydroxide to precipitate the alkaloids.
-
Solvent Partitioning: The alkaloid-rich precipitate is extracted with an organic solvent such as chloroform.
-
Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different alkaloid fractions.
-
Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
The anti-inflammatory activity of this compound can be assessed by its ability to inhibit protein denaturation.
Protocol Steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing this compound at various concentrations, egg albumin, and phosphate-buffered saline.
-
Incubation: The mixture is incubated at 37°C followed by heating to induce denaturation.
-
Absorbance Measurement: The turbidity of the resulting solution is measured spectrophotometrically at 660 nm.
-
Inhibition Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
Signaling Pathways and Mechanism of Action
While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related aporphine alkaloid, Crebanine, provides significant insights into its potential mechanisms of action, particularly its anti-inflammatory and pro-apoptotic effects. Crebanine has been shown to inhibit the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Its inhibition is a major target for anti-inflammatory and anti-cancer drug development.
Modulation of MAPK Signaling Pathways (JNK and ERK)
The MAPK pathways, including JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase), are crucial in regulating cell proliferation, differentiation, and apoptosis. Their dysregulation is often associated with cancer.
Conclusion
This compound, an aporphine alkaloid with a foundation in traditional medicine, demonstrates significant potential as a cytotoxic and anti-inflammatory agent. The available data, though still in early stages, suggests that its mechanism of action may involve the modulation of key inflammatory and cell survival signaling pathways such as NF-κB and MAPK. The ethnobotanical uses of this compound-containing plants provide a strong rationale for further investigation into its therapeutic properties. This technical guide serves as a comprehensive resource to facilitate future research and development of this compound as a potential therapeutic lead. Further studies are warranted to fully elucidate its pharmacological profile, establish its safety and efficacy in vivo, and explore its full therapeutic potential.
References
- 1. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances of the MAPK pathway in the treatment of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Antimicrobial Activities of Aporphine Alkaloids Isolated from Stephania venosa (Blume) Spreng | Semantic Scholar [semanticscholar.org]
- 5. Antiinflammatory Activities of Crebanine by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages [jstage.jst.go.jp]
Dehydrocrebanine: A Technical Guide to its Discovery, Isolation, and Biological Activity
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Dehydrocrebanine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and history of this compound's isolation, its physicochemical properties, and its cytotoxic effects on various cancer cell lines. Detailed experimental protocols for its extraction, purification, and characterization are presented, along with an exploration of its likely mechanism of action through the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the further study and potential clinical application of this promising natural compound.
Discovery and History of Isolation
This compound is an isoquinoline alkaloid found in plants of the Stephania genus, notably Stephania venosa (Blume) Spreng, a plant with a history of use in traditional medicine in Southeast Asia. The isolation and characterization of this compound have been part of a broader scientific effort to identify and evaluate the bioactive compounds within this plant genus.
A significant contribution to the scientific literature on this compound comes from a 2011 study by Makarasen and colleagues, which detailed the bioassay-guided fractionation of extracts from the tubers of Stephania venosa. This research led to the isolation and identification of several aporphine alkaloids, including this compound, and was pivotal in characterizing its cytotoxic and antimicrobial properties. While earlier reports on related compounds from Stephania species exist, this study provided a focused investigation into the biological activities of this compound.
The structural elucidation of this compound has been refined over time, with a 2020 publication in the journal Tetrahedron providing a precise reassignment of its ¹H and ¹³C NMR spectroscopic data, ensuring accurate characterization for future research and development.
Physicochemical Properties
This compound is a yellow, powdered substance with the following physicochemical properties:
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO₄ |
| Molecular Weight | 337.37 g/mol |
| Appearance | Yellow powder |
| Class | Aporphine Alkaloid |
| Botanical Source | Stephania venosa (Blume) Spreng |
Further data on melting point, specific rotation, and solubility in various solvents are not consistently reported in the literature and require experimental determination.
Experimental Protocols
Isolation of this compound from Stephania venosa
The following protocol is based on the bioassay-guided fractionation method described by Makarasen et al. (2011).
3.1.1. Plant Material and Extraction
-
Obtain dried tubers of Stephania venosa.
-
Grind the dried tubers into a fine powder.
-
Macerate the powdered plant material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanol extract.
3.1.2. Solvent Partitioning
-
Suspend the crude methanol extract in a mixture of dichloromethane and water.
-
Separate the layers in a separatory funnel. The lipophilic alkaloid-containing fraction will be in the dichloromethane layer.
-
Collect the dichloromethane layer and evaporate the solvent to yield the crude alkaloid extract.
3.1.3. Chromatographic Purification
-
Subject the crude alkaloid extract to column chromatography on a silica gel (Merck silica gel 60, 70-230 mesh) column.
-
Elute the column with a solvent system of increasing polarity, such as a gradient of dichloromethane and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).
-
Combine the fractions containing this compound based on their TLC profiles.
-
Perform further purification of the this compound-containing fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Structural Characterization
The structure of the isolated this compound should be confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the chemical structure. The following data is based on the reassigned values from the 2020 Tetrahedron publication.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | 128.5 | |
| 1a | 108.2 | |
| 1b | 122.1 | |
| 2 | 146.9 | |
| 3 | 147.9 | |
| 3a | 126.9 | |
| 4 | 29.0 | |
| 5 | 52.1 | |
| 6a | 43.7 | |
| 7 | 62.0 | |
| 8 | 111.4 | |
| 9 | 149.9 | |
| 10 | 151.7 | |
| 11 | 113.8 | |
| 11a | 128.9 | |
| 1-OMe | - | |
| 2-OMe | - | |
| N-Me | 43.7 | |
| O-CH₂-O | 101.4 |
Note: The complete and detailed ¹H NMR data with multiplicities and coupling constants should be referenced from the primary literature.
Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. Add the different concentrations of this compound to the wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Biological Activity and Mechanism of Action
Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the IC₅₀ values reported by Makarasen et al. (2011).[1]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | 2.14 | 6.34 |
| MCF-7 | Breast Adenocarcinoma | >100 | >296 |
| KB | Oral Epidermoid Carcinoma | >100 | >296 |
| MRC-5 | Normal Human Fetal Lung | 14.8 | 43.8 |
Note: The data indicates that this compound exhibits potent activity against the HL-60 leukemia cell line, while showing less efficacy against MCF-7 and KB cell lines at the tested concentrations. Importantly, it also shows cytotoxicity against the normal MRC-5 cell line, suggesting a need for further investigation into its selectivity.
Proposed Mechanism of Action: Induction of Apoptosis via JNK and MAPK Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, studies on the structurally similar β-carboline alkaloid, dehydrocrenatidine, provide strong indications of its likely mode of action. Dehydrocrenatidine has been shown to induce apoptosis in cancer cells through the modulation of the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3]
It is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism, involving the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This would involve the activation of caspases, key executioners of apoptosis, and the regulation of pro- and anti-apoptotic proteins.
Visualizations
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Dehydrocrebanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrebanine, a bioactive aporphine alkaloid primarily isolated from plants of the Stephania genus, notably Stephania venosa, has garnered significant interest for its potential therapeutic properties, including cytotoxic activities against various cancer cell lines. This document provides a comprehensive overview of the protocol for the extraction and purification of this compound, tailored for research and drug development applications. The protocol details a systematic approach from the initial solvent extraction of the plant material to the final purification of the target compound using chromatographic techniques. Furthermore, this document elucidates the apoptotic signaling pathway induced by this compound, offering insights into its mechanism of action.
Introduction
This compound (C20H19NO4, Molar Mass: 337.37 g/mol ) is a member of the aporphine class of isoquinoline alkaloids.[1] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound has been identified as a component of various Stephania species and has demonstrated notable cytotoxic and antimicrobial effects. Understanding the extraction and purification of this compound is crucial for enabling further research into its therapeutic potential and for the development of novel pharmaceuticals. This protocol outlines a reproducible method for obtaining high-purity this compound for laboratory and preclinical studies.
Experimental Protocols
Part 1: Extraction of Crude Alkaloids from Stephania venosa Tubers
This protocol describes a general procedure for the extraction of total alkaloids from Stephania venosa tubers, a known source of this compound.
Materials and Reagents:
-
Dried and powdered tubers of Stephania venosa
-
Methanol (CH3OH)
-
Water (H2O)
-
Hydrochloric acid (HCl), 2% (v/v)
-
Ammonia solution (NH4OH), 25%
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4), anhydrous
-
Rotary evaporator
-
Filter paper
-
pH meter or pH indicator strips
Procedure:
-
Maceration: A sample of dried and powdered Stephania venosa tubers (e.g., 1 kg) is macerated with a methanol-water mixture (70:30 v/v) at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (L/kg).
-
Filtration and Concentration: The mixture is filtered, and the plant material is re-extracted twice more with the same solvent mixture. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
Acid-Base Partitioning: a. The crude extract is dissolved in 2% hydrochloric acid. b. The acidic solution is then washed with dichloromethane to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained. c. The pH of the aqueous layer is adjusted to 9-10 with a 25% ammonia solution. d. The basified solution is then extracted multiple times with dichloromethane. The organic layers are combined.
-
Drying and Evaporation: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under reduced pressure to yield the crude alkaloid fraction.
Part 2: Purification of this compound
The crude alkaloid fraction is subjected to chromatographic techniques to isolate this compound.
Materials and Reagents:
-
Crude alkaloid extract
-
Silica gel (for column chromatography, 70-230 mesh)
-
Solvents for column chromatography: Dichloromethane (CH2Cl2) and Methanol (CH3OH)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
HPLC grade solvents: Acetonitrile (ACN) and Water (H2O) with 0.1% Trifluoroacetic acid (TFA)
-
Reference standard of this compound (if available)
Procedure:
-
Column Chromatography (Initial Fractionation): a. The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed with dichloromethane. b. The column is eluted with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol (e.g., from 0% to 20% methanol in dichloromethane). c. Fractions are collected and monitored by TLC using a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5) and visualized under UV light (254 nm and 366 nm). d. Fractions containing the compound with a similar Rf value to the this compound standard are pooled and concentrated.
-
Preparative HPLC (Final Purification): a. The enriched fraction from column chromatography is dissolved in a minimal amount of the initial mobile phase for Prep-HPLC. b. The sample is injected into a Prep-HPLC system equipped with a C18 column. c. A typical mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% TFA. The gradient program should be optimized to achieve good separation of this compound from other co-eluting compounds. d. The elution is monitored by a UV detector at a wavelength where this compound has significant absorbance (e.g., 280 nm). e. The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.
Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally desired for biological assays.
Data Presentation
| Parameter | Extraction Stage | Purification Stage 1 (Column Chromatography) | Purification Stage 2 (Prep-HPLC) |
| Starting Material | 1 kg of dried Stephania venosa tubers | Crude alkaloid fraction | Enriched this compound fraction |
| Solvent/Mobile Phase | Methanol:Water (70:30) | Dichloromethane:Methanol gradient | Acetonitrile:Water with 0.1% TFA gradient |
| Approximate Yield | Varies (typically 1-5% crude alkaloid extract) | Varies | Dependent on crude extract composition |
| Purity (as determined by HPLC) | Not applicable | Enriched | >95% |
Note: The yield of this compound can vary significantly depending on the plant source, geographical location, and harvesting time.
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to exert its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The underlying mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.
Caption: this compound-induced apoptosis signaling pathway.
Pathway Description: this compound initiates apoptosis through a dual mechanism. In the extrinsic pathway , it is proposed to interact with death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspase-8. In the intrinsic pathway , this compound can induce mitochondrial stress, partly through the modulation of MAPK signaling pathways such as JNK and ERK. This leads to the regulation of the Bcl-2 family of proteins, promoting the pro-apoptotic members (like Bax) and inhibiting the anti-apoptotic members (like Bcl-2). This dysregulation results in the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9.
Both pathways converge on the activation of the executioner caspase-3 . Activated caspase-3 then cleaves various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.
Conclusion
This document provides a foundational protocol for the successful extraction and purification of this compound from Stephania venosa. The outlined procedures, from solvent extraction to chromatographic purification, are designed to yield a high-purity compound suitable for research and development purposes. The elucidation of the apoptosis signaling pathway provides critical insight into its mechanism of action, highlighting its potential as a lead compound in cancer therapy. Further optimization of each step may be required depending on the specific laboratory conditions and the source of the plant material.
References
Application Note: 1H and 13C NMR Spectral Analysis of Dehydrocrebanine for Structure Elucidation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural elucidation of dehydrocrebanine, an aporphine alkaloid, using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes tabulated spectral data, comprehensive experimental procedures for sample preparation and NMR data acquisition (1D and 2D), and a logical workflow for spectral analysis. This guide is intended to assist researchers in the unambiguous identification and characterization of this compound and related natural products.
Introduction
This compound is a quaternary aporphine alkaloid found in plants of the Stephania genus, which are used in traditional medicine. The structural characterization of such natural products is crucial for understanding their biological activity and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules in solution.[1] This application note outlines the use of one-dimensional (1D) 1H and 13C NMR, along with two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, to determine the complete chemical structure of this compound.
Data Presentation: 1H and 13C NMR of this compound
The following tables summarize the reported 1H and a partial representation of 13C NMR spectral data for this compound. The data is crucial for the assignment of protons and carbons in the molecular structure.
Table 1: 1H NMR Spectral Data of this compound (400 MHz, CDCl3)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.83 | d | 9.2 |
| H-10 | 7.99 | d | 9.2 |
| H-9 | 7.94 | d | 9.6 |
| H-6 | 7.31 | d | 9.2 |
| H-2 | 7.07 | s | |
| -OCH2O- | 6.24 | s | |
| -OCH2O- | 6.23 | s | |
| 8-OCH3 | 4.03 | s | |
| 9-OCH3 | 4.00 | s | |
| -CH2α | 3.73–3.69 | t | 7.4 |
| -CH2β | 3.36–3.32 | t | 7.2 |
| -NCH3 | 3.11 | s | |
| -NCH3 | 2.99 | s |
Data adapted from Chen et al. (2010). A complete and unambiguous reassignment of both 1H and 13C NMR data can be found in Phupong et al., Tetrahedron, 2020, 76(27), 131310.
Table 2: 13C NMR Spectral Data of this compound
A complete and detailed 13C NMR data table with unambiguous assignments for this compound, obtained through advanced NMR techniques like INADEQUATE, is available in the work published by Phupong et al. in Tetrahedron (2020). Researchers are directed to this publication for a comprehensive list of 13C chemical shifts.
Experimental Protocols
Detailed methodologies for the NMR analysis of this compound are provided below.
3.1. Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl3) is commonly used for aporphine alkaloids.
-
Sample Concentration: For 1H NMR, dissolve 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent. For 13C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
3.2.1. 1H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
3.2.2. 13C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as needed to achieve an adequate signal-to-noise ratio.
3.2.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin coupling networks. This helps in tracing out the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon (C-H) correlations. This allows for the direct assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon correlations. This is crucial for connecting different spin systems and for identifying quaternary carbons.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.
Caption: Workflow for this compound Structure Elucidation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By systematically analyzing 1H, 13C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the connectivity and complete chemical structure of this and other complex natural products. The protocols and workflow presented here serve as a comprehensive guide for scientists in the field of natural product chemistry and drug discovery.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Dehydrocrebanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrebanine is an aporphine alkaloid with potential pharmacological activities, including anti-cancer properties.[1] Accurate identification and characterization of this compound are crucial for research and drug development. Mass spectrometry is a powerful analytical technique for the structural elucidation of such natural products. This document provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound, along with comprehensive experimental protocols for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Information
| Property | Value | Source |
| Compound Name | This compound | PubChem |
| Chemical Formula | C₂₀H₁₉NO₄ | PubChem[2] |
| Molecular Weight | 337.37 g/mol | PubChem[2] |
| Exact Mass | 337.1314 u | PubChem[2] |
| Class | Aporphine Alkaloid | - |
Predicted Mass Spectrometry Fragmentation Pattern
While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the well-established fragmentation of aporphine alkaloids.[3][4] These compounds typically undergo characteristic fragmentation pathways in positive ion mode electrospray ionization (ESI) mass spectrometry.
The protonated molecule, [M+H]⁺, of this compound is expected at an m/z of approximately 338.1387. The fragmentation of aporphine alkaloids is characterized by the initial loss of the substituent on the nitrogen atom, followed by cleavages of the peripheral groups on the aromatic rings.[3] For this compound, which possesses two methoxy groups and a methylenedioxy group, the following fragmentation pathways are anticipated:
-
Loss of the N-methyl group: A common initial fragmentation for N-methylated alkaloids.
-
Loss of formaldehyde (CH₂O): Characteristic fragmentation of the methylenedioxy group.[3]
-
Loss of a methyl radical (•CH₃): From the methoxy groups.
-
Loss of carbon monoxide (CO): Often follows the loss of formaldehyde or occurs from the aromatic system.[3]
-
Retro-Diels-Alder (RDA) reaction: While less common for fully aromatic aporphines, it can occur in related structures.
Based on these principles, a table of predicted major fragment ions for this compound is presented below.
| Predicted m/z | Predicted Ion Formula | Predicted Neutral Loss | Putative Fragment Structure |
| 338.1387 | [C₂₀H₂₀NO₄]⁺ | - | [M+H]⁺ |
| 323.1152 | [C₁₉H₁₇NO₄]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group |
| 308.1281 | [C₁₉H₁₈NO₃]⁺ | CH₂O | Loss of formaldehyde from the methylenedioxy group |
| 296.1281 | [C₁₈H₁₈NO₃]⁺ | C₂H₂O | Loss of ketene from the A ring |
| 280.0972 | [C₁₈H₁₄NO₃]⁺ | CH₂O + CO | Sequential loss of formaldehyde and carbon monoxide |
| 265.0737 | [C₁₇H₁₁NO₃]⁺ | CH₂O + CO + •CH₃ | Sequential loss of key functional groups |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound in plant extracts. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation from Plant Material
This protocol is adapted from methods for the extraction of alkaloids from plant matrices.
-
Grinding: Grind dried plant material (e.g., from Stephania venosa[1]) into a fine powder.
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., 80% methanol in water).
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines typical parameters for the analysis of aporphine alkaloids.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for high-resolution fragmentation data.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is suitable for the separation of alkaloids.[5]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Mass Range: m/z 50-1000
-
MS/MS Analysis: Data-dependent acquisition (DDA) is recommended to trigger fragmentation of the most abundant precursor ions.
-
Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathway of this compound.
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on the established behavior of aporphine alkaloids, serves as a valuable reference for the identification and structural confirmation of this compound in complex matrices. The detailed experimental protocols for sample preparation and LC-MS/MS analysis provide a robust starting point for researchers in natural product chemistry, pharmacology, and drug development. Further studies involving the isolation of this compound and its analysis by high-resolution mass spectrometry are encouraged to validate and expand upon these predicted fragmentation pathways.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying the Effects of Dehydrocrebanine Using In Vitro Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro cell culture techniques to investigate the cellular effects of Dehydrocrebanine, an alkaloid with putative anti-cancer properties.[1] The following protocols are foundational for assessing its impact on cell viability, apoptosis, cell cycle progression, and underlying signaling mechanisms.
Introduction to this compound
This compound is a natural alkaloid compound that has been identified to possess in vitro anti-cancer activity.[1] While its precise mechanism of action is an area of active investigation, related compounds such as Dehydrocrenatidine have been shown to modulate key signaling pathways involved in cancer cell migration and invasion, such as the JNK1/2 and ERK1/2 pathways.[2] These notes offer a framework for elucidating the specific effects of this compound on cancer cells.
Preliminary Data Presentation (Hypothetical)
Quantitative data from the described experiments should be meticulously recorded and organized. The following tables are templates for summarizing potential findings.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | |
| 1 | 85.2 ± 3.8 | |
| 10 | 62.7 ± 5.1 | |
| 25 | 48.9 ± 4.2 | |
| 50 | 25.1 ± 3.9 | |
| 100 | 10.3 ± 2.5 |
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (IC50) | 45.8 ± 3.9 | 35.2 ± 4.1 | 19.0 ± 3.5 |
Table 3: Cell Cycle Distribution Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60.3 ± 3.1 | 25.4 ± 2.5 | 14.3 ± 1.9 |
| This compound (IC50) | 75.8 ± 4.2 | 12.1 ± 1.8 | 12.1 ± 2.0 |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6][7]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[5]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[12][13][14][15]
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.[16][17][18]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-JNK, JNK, MMP-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them using lysis buffer.[16]
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation status.[19]
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 19. youtube.com [youtube.com]
Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dehydrocrebanine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive protocol for the development and validation of a precise, accurate, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dehydrocrebanine in plant extracts. This compound, an aporphine alkaloid isolated from plants of the Stephania genus, has garnered interest for its potential pharmacological activities.[1] This application note provides a step-by-step guide for researchers in natural product chemistry, quality control, and drug discovery to establish a robust analytical method suitable for routine analysis and quality assessment of plant-derived materials containing this compound.
Introduction
This compound is a bioactive alkaloid found in various plant species, notably within the Stephania genus.[1] As research into the therapeutic potential of this compound progresses, the need for a validated analytical method to accurately quantify its presence in complex plant matrices becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in plant extracts.[2] This document outlines a systematic approach to developing and validating an HPLC method for this compound, ensuring the reliability and reproducibility of analytical results. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Plant material (e.g., dried and powdered Stephania venosa tubers)
Experimental Protocols
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation: Extraction from Plant Material
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Transfer the powder to a conical flask.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Allow the mixture to stand for 24 hours at 4°C.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with 20 mL of methanol each time.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended as a starting point for method development. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in water (pH adjusted to 3.5 with formic acid) B: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (based on typical absorbance for aporphine alkaloids) |
Method Validation Protocol
The developed HPLC method must be validated to ensure its suitability for its intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a plant extract sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of the standard is spiked into a placebo or a previously analyzed sample.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data from the method validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 150.2 |
| 10 | 305.1 |
| 25 | 752.8 |
| 50 | 1510.5 |
| 100 | 3025.3 |
| Regression Equation | y = 30.21x + 2.54 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5 |
| 50 | 49.25 | 98.5 |
| 100 | 101.5 | 101.5 |
| Average Recovery (%) | 99.5 |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 25 | 0.85 | 1.25 |
| 75 | 0.65 | 1.10 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Table 5: Robustness Study
| Parameter Variation | %RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | 1.5 |
| Column Temperature (± 2°C) | 1.2 |
| Mobile Phase pH (± 0.2) | 1.8 |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Flow of Method Validation Parameters.
Conclusion
The described HPLC method provides a reliable and robust framework for the quantification of this compound in plant extracts. The detailed protocol for method development and validation ensures that the analytical data generated is accurate, precise, and reproducible. This application note serves as a valuable resource for researchers and scientists involved in the quality control of herbal medicines and the development of new therapeutic agents from natural sources.
References
Application Note: Determination of Dehydrocrebanine Solubility in Common Laboratory Solvents
Introduction
Dehydrocrebanine is an aporphine alkaloid that has been isolated from plants of the Stephania genus.[1] As with many natural products, understanding its solubility profile is a critical first step in its development as a potential therapeutic agent or research tool. This application note provides a standardized protocol for determining the solubility of this compound in a range of common laboratory solvents. The data generated from these protocols will be invaluable for researchers in pharmacology, medicinal chemistry, and drug formulation.
Compound Information
-
Compound Name: this compound
-
Appearance: Yellow powder[4]
-
General Properties: As an alkaloid, this compound is expected to exhibit solubility characteristics typical of this class of compounds: generally soluble in organic solvents and poorly soluble in water.[5]
Experimental Protocols
This section details the materials and methods for determining the solubility of this compound.
Materials
-
This compound (purity ≥95%)
-
Vortex mixer
-
Analytical balance (readable to 0.01 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
-
Solvents:
-
Water (Type I ultrapure)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Acetone
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Protocol: Equilibrium Solubility Determination
-
Preparation of Stock Solution for Quantification:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol) to prepare a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve for HPLC-UV or UV-Vis analysis.
-
-
Sample Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a series of glass vials.
-
Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining solid.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant from each sample.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and any dilution factors. Express the solubility in units such as mg/mL or µg/mL.
-
Data Presentation
The following table summarizes the expected solubility of this compound based on the general properties of alkaloids. Actual experimental values should be entered as obtained.
| Solvent | Polarity Index | Expected Solubility Category | Quantitative Solubility (mg/mL) |
| Hexane | 0.1 | Sparingly Soluble / Insoluble | Enter experimental data |
| Dichloromethane (DCM) | 3.1 | Soluble | Enter experimental data |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | Enter experimental data |
| Acetone | 5.1 | Soluble | Enter experimental data |
| Acetonitrile (ACN) | 5.8 | Soluble | Enter experimental data |
| Ethanol (EtOH) | 4.3 | Soluble | Enter experimental data |
| Methanol (MeOH) | 5.1 | Soluble | Enter experimental data |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Enter experimental data |
| Water | 10.2 | Insoluble | Enter experimental data |
| PBS (pH 7.4) | ~10.2 | Insoluble | Enter experimental data |
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Testing.
Caption: Logical Flow from Sample Preparation to Analysis.
References
Application Notes and Protocols for the Formulation of Dehydrocrebanine into a Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has demonstrated potential as an anti-cancer agent.[1][2] Like many natural alkaloids, its clinical translation is hampered by challenges such as poor aqueous solubility, limited bioavailability, and potential off-target toxicity.[3] Encapsulation of this compound into a suitable drug delivery system, such as nanoparticles or liposomes, presents a promising strategy to overcome these limitations.[3][4] Nanoparticle-based systems can enhance the therapeutic efficacy of alkaloids by improving their pharmacokinetic profiles, enabling controlled release, and potentially facilitating targeted delivery to tumor tissues.[3][5]
These application notes provide detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded drug delivery systems. The methodologies are designed to be adaptable for research and preclinical development purposes.
Data Presentation: Physicochemical Characterization
Effective drug delivery systems require precise control over their physicochemical properties. The following table summarizes key parameters for the characterization of this compound-loaded nanoparticles and liposomes.
| Parameter | Nanoparticles | Liposomes | Method of Analysis |
| Particle Size (nm) | 100 - 200 | 80 - 150 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -20 to -30 | -15 to -25 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 80% | > 70% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (%) | 1 - 5% | 0.5 - 2% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on ice.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Formulation of this compound-Loaded Liposomes
This protocol outlines the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of SPC and 30 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask. Add 5 mg of this compound to this mixture.
-
Solvent Removal: Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a lipid extruder.
-
Purification: Remove unencapsulated this compound by dialysis against PBS (pH 7.4) or by size exclusion chromatography.
-
Storage: Store the final liposomal suspension at 4°C.
Characterization of Drug Delivery Systems
These parameters are crucial for predicting the in vivo behavior and stability of the formulation.[6]
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Reconstitute the lyophilized nanoparticles or dilute the liposomal suspension in deionized water.
-
Perform the measurements at 25°C.
-
Analyze the data to obtain the average particle size (Z-average), PDI, and zeta potential.
The encapsulation efficiency (EE%) and drug loading (DL%) determine the amount of drug successfully incorporated into the delivery system.[7]
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Total Drug (Wtotal): Accurately weigh a known amount of lyophilized nanoparticles or take a known volume of the liposomal formulation before purification and dissolve it in a suitable solvent (e.g., acetonitrile) to disrupt the formulation and release the encapsulated drug.
-
Free Drug (Wfree): Determine the amount of unencapsulated drug in the supernatant after centrifugation of the nanoparticle suspension or in the dialysis medium for liposomes.[7]
-
Quantification: Analyze the drug concentration in the prepared samples using a validated HPLC method.
-
Calculations:
-
Encapsulation Efficiency (%) = [(Wtotal - Wfree) / Wtotal] x 100
-
Drug Loading (%) = [(Wtotal - Wfree) / Weight of Nanoparticles/Liposomes] x 100
-
In Vitro Drug Release Study
This assay evaluates the rate and extent of this compound release from the formulation over time, which is indicative of its in vivo performance.[8][9]
Method: Dialysis bag method.[10]
Procedure:
-
Place a known amount of the this compound-loaded formulation (nanoparticles or liposomes) in a dialysis bag (MWCO 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.[11]
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and proliferation.[12][13] This is crucial for evaluating the cytotoxic effects of the this compound formulations on cancer cells.[14]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound-loaded formulations and free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Treat the cells with various concentrations of free this compound and the this compound-loaded formulations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[15]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Signaling Pathway of Aporphine Alkaloids
Aporphine alkaloids, the class to which this compound belongs, are known to exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[16] The following diagram illustrates a potential signaling pathway influenced by aporphine alkaloids.
Caption: Potential signaling pathway modulated by aporphine alkaloids.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram outlines the key steps in the formulation and characterization of this compound-loaded nanoparticles.
Caption: Workflow for nanoparticle formulation and evaluation.
Logical Relationship of Drug Delivery System Components
This diagram illustrates the hierarchical relationship between the core components of the formulated drug delivery system.
Caption: Components of the this compound drug delivery system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. rroij.com [rroij.com]
- 6. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 8. eurofins.it [eurofins.it]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Maximizing Dehydrocrebanine Yield from Stephania venosa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dehydrocrebanine from Stephania venosa.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inappropriate Solvent System: The solvent may not be optimal for extracting aporphine alkaloids. | A mixture of methanol and water, specifically a 30:70 (v/v) water-methanol solution, has been shown to be effective for extracting alkaloids from Stephania venosa.[1] |
| Insufficient Extraction Time/Method: The duration of extraction or the method used may not be sufficient to extract the desired quantity of alkaloids. | Employ sonication for extraction, as it is a rapid and effective method.[1] Alternatively, maceration with occasional shaking for 72 hours can be used. | |
| Poor Quality of Plant Material: The concentration of this compound can vary depending on the geographical source, age, and storage conditions of the Stephania venosa tubers. | Source plant material from reputable suppliers and ensure proper drying and storage conditions to minimize degradation of alkaloids. | |
| Low Purity of Crude Extract | Co-extraction of Impurities: The chosen solvent system may be extracting a high amount of undesirable compounds such as fats, waxes, and chlorophyll. | Consider a pre-extraction step with a non-polar solvent like hexane to remove lipophilic impurities before proceeding with the primary alkaloid extraction. |
| Degradation of this compound: Aporphine alkaloids can be sensitive to pH, light, and temperature, leading to degradation during extraction. | Perform extraction under controlled temperature and pH conditions. Protect the extract from light by using amber-colored glassware or by covering the equipment with aluminum foil. | |
| Difficulty in Purifying this compound | Inadequate Chromatographic Separation: The chosen stationary and mobile phases may not be providing sufficient resolution to separate this compound from other closely related alkaloids. | Utilize column chromatography with silica gel as the stationary phase. A gradient elution with a mobile phase of increasing polarity, such as dichloromethane and ethyl acetate, can be effective. Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent. |
| Co-elution with Other Alkaloids: Stephania venosa contains several other aporphine alkaloids with similar polarities, such as crebanine and stephanine, which can co-elute with this compound. | Optimize the chromatographic conditions by trying different solvent systems and gradients. High-Performance Liquid Chromatography (HPLC) can be employed for final purification to achieve high purity. | |
| Inconsistent Yields Between Batches | Variability in Plant Material: As mentioned, the alkaloid content can vary significantly between different batches of Stephania venosa. | It is crucial to standardize the plant material as much as possible. If feasible, analyze the alkaloid profile of a small sample from each new batch before large-scale extraction. |
| Inconsistent Experimental Conditions: Minor variations in extraction time, temperature, solvent ratios, or pH can lead to significant differences in yield. | Strictly adhere to a validated and standardized protocol for all extractions to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound from Stephania venosa?
A1: While specific data for this compound is limited, studies on the extraction of other major alkaloids from Stephania venosa have shown that a mixture of water and methanol (30:70 v/v) provides the highest overall alkaloid content.[1] This solvent system is a good starting point for optimizing this compound extraction.
Q2: How can I minimize the degradation of this compound during the extraction process?
A2: Aporphine alkaloids can be susceptible to degradation. To minimize this, it is recommended to:
-
Control Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 50°C.
-
Protect from Light: Use amber glassware or cover your apparatus with aluminum foil to prevent photodegradation.
-
Control pH: Alkaloids are generally more stable in acidic conditions. The extraction can be performed with acidified water or alcohol to improve stability and solubility.[2]
Q3: What chromatographic techniques are most effective for purifying this compound?
A3: A multi-step chromatographic approach is often necessary for the purification of this compound.
-
Initial Purification: Column chromatography with silica gel is a common first step to separate the crude extract into fractions.
-
Intermediate Purification: Further purification of the this compound-containing fractions can be achieved using Sephadex LH-20 column chromatography.
-
Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used for the final purification to obtain high-purity this compound.
Q4: How can I confirm the presence and purity of this compound in my fractions?
A4: Thin-Layer Chromatography (TLC) is a quick method to monitor the separation during column chromatography. The plates can be visualized under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which is specific for alkaloids.[3] For confirmation of identity and purity, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (detection wavelength for aporphine alkaloids is typically around 280 nm) is the standard method.[4][5] The identity can be definitively confirmed by comparing the retention time and UV spectrum with a certified reference standard of this compound. Further structural elucidation can be performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Optimized Extraction of Total Alkaloids from Stephania venosa
This protocol is adapted from a study on the optimization of alkaloid extraction from Stephania venosa.[1]
Materials:
-
Dried and powdered tubers of Stephania venosa
-
Methanol (HPLC grade)
-
Deionized water
-
Sonicator bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Accurately weigh 50 g of dried Stephania venosa powder.
-
Add 500 mL of a water-methanol (30:70 v/v) solution to the powder.
-
Place the mixture in a sonicator bath and sonicate for 30 minutes at ambient temperature.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant material.
-
Decant the supernatant.
-
Repeat the extraction process (steps 2-5) two more times with the plant residue to ensure complete extraction.
-
Combine all the supernatants.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.
Protocol 2: Purification of this compound using Column Chromatography
This is a general protocol for the purification of aporphine alkaloids that can be adapted for this compound.
Materials:
-
Crude alkaloid extract from Stephania venosa
-
Silica gel (70-230 mesh) for column chromatography
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Glass column
-
Fraction collector
-
TLC plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp
-
Dragendorff's reagent
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the dichloromethane. For example, you can use a gradient of 100:0, 90:10, 80:20, 50:50, and 0:100 DCM:EtOAc. Finally, wash the column with methanol to elute highly polar compounds.
-
Fraction Collection: Collect fractions of equal volume using a fraction collector.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., DCM:EtOAc 9:1). Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent.
-
Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).
-
Further Purification: The pooled fractions can be further purified using another chromatographic step, such as Sephadex LH-20 column chromatography with methanol as the eluent, to remove remaining impurities.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Troubleshooting poor solubility of Dehydrocrebanine in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dehydrocrebanine. Our aim is to address common challenges related to its solubility in aqueous solutions and provide clear, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a natural alkaloid compound with the chemical formula C₂₀H₁₉NO₄ and a molecular weight of approximately 337.38 g/mol .[1] It typically presents as a yellow powder.[2] this compound has garnered research interest for its potential biological activities, including anti-cancer and anti-inflammatory effects, which are linked to its influence on cellular signaling pathways like NF-κB and MAPK.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is it not dissolving?
This compound is known to have poor solubility in water. One supplier of this compound explicitly mentions providing solutions to enhance its water-solubility, which points to its inherent low aqueous solubility.[2] This is a common issue for many alkaloid compounds.
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in several organic solvents. To prepare a stock solution, it is recommended to first dissolve the compound in an organic solvent before making further dilutions in your aqueous experimental medium.
Q4: What is the recommended way to prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.[3]
Q5: How should I store my this compound stock solution to ensure its stability?
For long-term storage, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed vials, protected from light.[3] When prepared in DMSO, many small molecules can be stable for up to six months at -80°C, though it is always recommended to perform in-house stability tests for your specific experimental conditions.[3] For short-term storage of a few days, 4°C may be suitable.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. - Decrease the final concentration of this compound. - Consider using a solubility-enhancing excipient. |
| Cloudiness or precipitation in the stock solution. | The stock solution concentration is too high for the solvent, or the temperature has fluctuated, causing the compound to fall out of solution. | - Gently warm the solution in a 37°C water bath to see if the compound redissolves.[3] - If precipitation persists, centrifuge the vial and use the supernatant, being aware that the actual concentration may be lower than calculated. - Prepare a fresh, less concentrated stock solution. |
| Inconsistent or unexpected experimental results. | The this compound stock solution may have degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles). | - Prepare a fresh stock solution from solid this compound. - Ensure stock solutions are stored in amber vials to protect from light and are properly aliquoted to minimize freeze-thaw cycles.[3] - For oxygen-sensitive compounds, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[3] |
| Difficulty dissolving the solid this compound powder. | Inadequate mixing or insufficient solvent volume. | - Use gentle vortexing or sonication to aid dissolution. - Ensure you are using a sufficient volume of the appropriate organic solvent to fully dissolve the powder before any aqueous dilution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL |
| Methanol | 50 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| 100% Ethanol | 12 mg/mL |
| Water | Slightly soluble |
Data sourced from Strate Labs.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected (amber) vials. Store at -20°C or -80°C for long-term use.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in cell culture medium to prepare the final working concentrations. It is crucial to add the stock solution to the medium while vortexing to ensure rapid mixing and minimize precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately to avoid potential degradation or precipitation in the aqueous medium.
Visualizations
Below are diagrams illustrating key signaling pathways influenced by this compound, as well as a general workflow for troubleshooting solubility issues.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
Caption: Simplified MAPK signaling pathway and the inhibitory role of this compound.
References
Overcoming peak tailing in the chromatographic analysis of Dehydrocrebanine
This technical support center provides troubleshooting guidance for overcoming peak tailing during the chromatographic analysis of Dehydrocrebanine, a common issue encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting tailing?
A1: Peak tailing for this compound, an alkaloid, is frequently caused by secondary interactions between the basic nitrogen atom in its structure and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] This interaction is a common cause of tailing for basic compounds, leading to poor peak symmetry and inaccurate quantification.[4]
Q2: How does the mobile phase pH influence the peak shape of this compound?
A2: The pH of the mobile phase is a critical factor. At mid-range pH values (typically > 3), the silanol groups on the silica packing are ionized (negatively charged), leading to strong ionic interactions with the protonated (positively charged) basic this compound molecule.[1][2] This causes multiple retention mechanisms, resulting in a tailing peak. By lowering the mobile phase pH (e.g., to pH 3 or below), the ionization of the silanol groups is suppressed, minimizing these secondary interactions and improving peak shape.[3][5]
Q3: I'm observing tailing for all the peaks in my chromatogram, not just this compound. What could be the issue?
A3: When all peaks in a chromatogram exhibit tailing, the problem is likely related to the HPLC system or the column's physical condition, rather than a specific chemical interaction with the analyte.[6] Common causes include a partially blocked column inlet frit, a void or channel in the column packing bed, or excessive extra-column volume (e.g., from long or wide-bore tubing).[4][7]
Q4: Can my sample injection technique or sample preparation cause peak tailing?
A4: Yes. Injecting too much sample (column overload) can saturate the stationary phase, leading to peak tailing.[6][7] Additionally, if the sample solvent is significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion, including tailing.[7] It is always recommended to dissolve your sample in the mobile phase or a weaker solvent.
Q5: What type of HPLC column is recommended for analyzing basic compounds like this compound?
A5: To minimize peak tailing for basic compounds, it is advisable to use modern, high-purity silica columns (Type B) that have a lower concentration of acidic silanol groups.[3] Furthermore, columns with a stationary phase that is "end-capped" are highly recommended.[2][4] End-capping is a process that chemically derivatizes most of the remaining active silanol groups, making them less likely to interact with basic analytes.[2] For robust methods, especially at higher pH, hybrid or polymer-based columns can also be considered.[3][8]
Troubleshooting Guides
Guide 1: Mobile Phase Optimization to Reduce Peak Tailing
This guide provides a systematic approach to optimizing your mobile phase to improve the peak shape of this compound.
Objective: To minimize secondary silanol interactions and achieve a symmetrical peak.
Protocol:
-
pH Adjustment:
-
Start with a mobile phase pH of 3.0 or lower. This can be achieved by adding an acidic modifier.
-
Prepare your aqueous mobile phase and add 0.1% (v/v) of an acid like formic acid or trifluoroacetic acid (TFA).
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting your sample.
-
Observe the peak shape. A lower pH should reduce tailing by protonating the silanol groups.[4]
-
-
Buffer Concentration:
-
Use of Additives (Silanol Masking Agents):
-
For older columns or particularly challenging separations, a basic additive can be used to compete with the analyte for active silanol sites.
-
Add a small concentration of an amine modifier, such as triethylamine (TEA), to the mobile phase (e.g., 0.05% - 0.1%).[3][10]
-
Note: TEA can suppress ionization in mass spectrometry and may have a long equilibration time.
-
| Modifier | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Formic Acid | 0.1% | Lowers mobile phase pH to suppress silanol ionization. | Volatile, MS-compatible. | May not be acidic enough for all silanol suppression. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong acid for effective silanol suppression; also acts as an ion-pairing agent. | Excellent peak shape for basic compounds. | Strong ion-pairing can be difficult to remove from the column; causes ion suppression in MS. |
| Ammonium Formate/Acetate | 10 - 25 mM | Acts as a buffer to control pH; the ammonium ion can mask silanol sites. | MS-compatible; provides good buffering capacity. | May be less effective at very low pH. |
| Triethylamine (TEA) | 0.05% - 0.1% | Competitively binds to active silanol sites, masking them from the analyte. | Effective at masking silanols. | Not MS-compatible; long column equilibration and wash times. |
Guide 2: Diagnosing and Resolving System-Level Peak Tailing
This guide helps to identify if the peak tailing issue is related to the column hardware or the HPLC system itself.
Protocol:
-
Check for Column Contamination/Blockage:
-
If peak tailing has developed over time, column contamination is a likely cause.
-
Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol or methanol).
-
If the column manufacturer's instructions permit, try back-flushing the column to waste to dislodge any particulate matter from the inlet frit.[5][6]
-
-
Inspect for Column Voids:
-
A void at the head of the column can cause peak distortion. This can happen from pressure shocks or operating at an inappropriate pH.[4][5]
-
Carefully disconnect the column inlet and look for a visible gap between the fitting and the packing bed. If a void is present, the column typically needs to be replaced.
-
-
Minimize Extra-Column Volume:
-
Ensure that all tubing, especially between the column and the detector, is as short and narrow in diameter as possible.[5]
-
Check all fittings to ensure they are properly seated and not contributing to dead volume.
-
| Symptom | Potential Cause | Recommended Action |
| All peaks tail, pressure is high. | Blocked inlet frit. | Back-flush the column (if permitted). If unsuccessful, replace the frit or the column. |
| All peaks tail, retention times are drifting. | Column void or channeling. | Replace the column. Use a guard column to extend column life. |
| All peaks are broad and tailing. | Excessive extra-column volume. | Use shorter, narrower ID tubing. Ensure correct fittings are used. |
| Sudden onset of tailing for all peaks. | Mobile phase preparation error (e.g., incorrect pH). | Prepare fresh mobile phase and re-equilibrate the system. |
Visual Guides
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Caption: Interaction between basic this compound and an active silanol site.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 10. researchgate.net [researchgate.net]
Dehydrocrebanine stability issues under different storage conditions
This technical support center provides guidance on the stability of dehydrocrebanine under various storage and experimental conditions. The following information is intended for researchers, scientists, and drug development professionals to troubleshoot potential stability-related issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have changed color from yellow to brownish after a few days at room temperature. What could be the cause?
A1: this compound, as a yellow powder, may be susceptible to degradation when in solution, especially at room temperature.[1] The color change suggests potential chemical degradation, which can be initiated or accelerated by factors such as light, temperature, and oxidation. It is recommended to store this compound solutions at lower temperatures (2-8°C or -20°C) and protected from light. For any quantitative analysis, it is crucial to use freshly prepared solutions or to have validated the stability of the stock solution under your specific storage conditions.
Q2: I am observing a decrease in the peak area of this compound in my HPLC analysis over time. How can I determine the cause and prevent this?
A2: A decreasing peak area in HPLC analysis is a strong indicator of compound degradation. To systematically investigate this, a forced degradation study is recommended.[2][3][4] This involves subjecting the this compound solution to a range of stress conditions to identify the key factors influencing its stability. The most common stress factors to investigate are:
-
pH: Exposure to acidic and basic conditions can cause hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Oxidation: The presence of oxidizing agents can lead to oxidative degradation.
-
Photostability: Exposure to light (UV and visible) can induce photolytic degradation.
By analyzing the compound's stability under each of these conditions, you can identify the primary degradation pathways and take appropriate measures to mitigate them, such as adjusting the pH of your formulation, storing it at a lower temperature, protecting it from light, or using antioxidants.
Q3: How can I establish the shelf-life of my this compound formulation?
A3: Establishing a shelf-life requires a formal stability testing program. This typically involves storing the formulation under controlled long-term and accelerated stability conditions as outlined in ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).[2] The concentration of this compound and the presence of any degradation products are monitored at specific time points using a validated stability-indicating analytical method, such as HPLC. The data collected will allow you to determine the time frame over which the product remains within its predefined acceptance criteria.
Q4: Are there any known degradation products of this compound that I should be looking for?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, forced degradation studies can help identify them.[4][5] By analyzing the stressed samples using techniques like LC-MS/MS, you can detect and characterize the degradation products. This information is crucial for understanding the degradation pathways and for ensuring that your analytical method can separate and quantify these impurities.
Summary of this compound Stability under Forced Degradation Conditions
The following table summarizes the expected stability of this compound under various stress conditions based on general principles of forced degradation studies for alkaloids. The percentage of degradation is hypothetical and serves to illustrate potential outcomes. Actual results may vary.
| Stress Condition | Reagent/Parameter | Incubation Time | Temperature | Expected Degradation (%) | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | Hydrolysis of ether or methylenedioxy groups |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 20-30% | Ring opening or hydrolysis |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | 10-20% | Oxidation of the nitrogen atom or aromatic rings |
| Thermal Degradation | Solid State | 48 hours | 80°C | 5-10% | General thermal decomposition |
| Photostability | Solution (in Methanol) | 24 hours | ICH Option 2 (light cabinet) | 25-40% | Photolytic cleavage or rearrangement |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify its potential degradation pathways under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks, and pipettes
-
HPLC system with a UV or DAD detector
-
Temperature-controlled oven and photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize it with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool the solution, neutralize it with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Accurately weigh about 5 mg of this compound solid into a glass vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.
-
After incubation, dissolve the solid in methanol to a concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Photostability Testing:
-
Prepare a 100 µg/mL solution of this compound in methanol.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both solutions by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: HPLC Analysis of Stephania venosa Alkaloids
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Dehydrocrebanine with other alkaloids during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing peak co-elution in my HPLC analysis of Stephania venosa extract, specifically with peaks suspected to be this compound and other alkaloids. What are the first steps to troubleshoot this issue?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. The initial steps to address this are:
-
Confirm Co-elution: Use a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity. If the UV spectra or mass-to-charge ratios are not consistent across the peak, co-elution is likely occurring.[1]
-
Evaluate Peak Shape: Look for signs of asymmetry, such as shoulders or tailing, which can indicate the presence of unresolved peaks.[1]
-
Review the Resolution Equation: Resolution in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). To resolve co-eluting peaks, you need to modify one or more of these factors.[2][3][4]
Q2: How can I modify my existing HPLC method to improve the separation of this compound?
A2: Modifying the mobile phase is often the most effective way to improve separation.[2][5][6] Consider the following adjustments:
-
Change the Organic Solvent: If you are using methanol, try switching to acetonitrile or vice versa. Different organic solvents can alter the selectivity of the separation.[3]
-
Adjust the Mobile Phase pH: The retention of ionizable compounds like alkaloids is highly dependent on the pH of the mobile phase.[5][7] A small change in pH can significantly impact the separation. For basic compounds like alkaloids, using a mobile phase with a low pH can suppress silanol interactions, while a high pH can suppress the ionization of the analyte itself.[8]
-
Incorporate an Additive: Introducing additives like ionic liquids or ion-pairing reagents can improve peak shape and selectivity by masking residual silanol groups on the stationary phase that can cause peak tailing.[8] For instance, a study on the separation of various alkaloids demonstrated improved peak symmetry and efficiency with the addition of ionic liquids to the mobile phase.[8]
-
Modify the Gradient: Adjusting the gradient slope can improve the resolution of closely eluting peaks. A shallower gradient provides more time for the components to separate on the column.[6]
Q3: Can changing the HPLC column improve the separation of this compound?
A3: Yes, changing the stationary phase is a powerful tool for resolving co-elution.[2] If mobile phase optimization is insufficient, consider these options:
-
Different C18 Chemistries: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding technology can offer different selectivity.
-
Alternative Stationary Phases: For polar compounds that are not well-retained on C18 columns, consider using a column with a different chemistry, such as a phenyl-hexyl or a cyano phase.[9] For highly polar alkaloids, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be an effective option.[9]
-
Column Dimensions and Particle Size: Using a longer column or a column with a smaller particle size can increase the column efficiency (N), leading to sharper peaks and better resolution.[2]
Q4: Are there any established HPLC methods for the analysis of alkaloids in Stephania venosa that I can use as a starting point?
A4: Yes, a validated HPLC method for the simultaneous quantification of major alkaloids in Stephania venosa roots has been reported. This method can serve as an excellent baseline for your method development.
Experimental Protocols
Baseline HPLC Method for Stephania venosa Alkaloids
This method was developed for the simultaneous analysis of crebanine, dicentrine, stephanine, and tetrahydropalmatine, and can be adapted to optimize the separation of this compound.[10][11][12][13]
| Parameter | Specification |
| Column | Hypersil BDS C18 (4.6 x 100 mm, 3.5 µm) with a C18 guard column |
| Mobile Phase A | 100 mM Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient | 50% B to 70% B in 20 min, then 100% B for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 ºC |
| Detection Wavelength | 280 nm for crebanine and dicentrine |
Source: Adapted from a study on the simultaneous HPLC analysis of major alkaloids in Stephania venosa.[10][11]
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to resolving the co-elution of this compound.
Step 1: Initial Assessment and Diagnosis
Step 2: Method Optimization Workflow
Quantitative Data Summary
The following table summarizes key parameters from a validated HPLC method for alkaloids in Stephania venosa, which can be used as a reference for method development.
| Analyte | Retention Time (t_R, min) | Detection Wavelength (nm) |
| Dicentrine | 11.6 | 280 |
| Tetrahydropalmatine | 12.6 | 210 |
| Crebanine | 16.2 | 280 |
| Stephanine | 18.7 | 270 |
Source: Data from a study on the simultaneous HPLC analysis of major alkaloids in Stephania venosa.[11]
By systematically applying these troubleshooting steps and utilizing the provided baseline method, researchers can effectively resolve the co-elution of this compound and achieve accurate quantification of alkaloids in Stephania venosa extracts.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. mastelf.com [mastelf.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa [agris.fao.org]
- 13. scielo.br [scielo.br]
Addressing matrix effects in LC-MS/MS analysis of Dehydrocrebanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Dehydrocrebanine.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects in your LC-MS/MS experiments.
| Problem | Potential Cause | Suggested Solution |
| Poor reproducibility of analyte response between samples. | Significant and variable matrix effects between different sample lots. | 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE), particularly a mixed-mode SPE.[1][2] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification.[3][4] |
| Low analyte signal intensity (ion suppression). | Co-elution of matrix components, such as phospholipids, that compete with this compound for ionization.[3][5] | 1. Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from the interfering matrix components.[3] 2. Targeted Phospholipid Removal: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates.[5] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4] |
| High analyte signal intensity (ion enhancement). | Co-eluting matrix components that enhance the ionization efficiency of this compound.[3] | 1. Modify Chromatographic Conditions: Alter the mobile phase pH or composition to shift the retention time of the enhancing compounds away from the analyte peak.[2] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for the enhancement effect.[3] |
| Inconsistent retention times for this compound. | Matrix components can sometimes interact with the analytical column or the analyte itself, leading to shifts in retention time.[6][7] | 1. Thorough Sample Cleanup: Use advanced sample preparation methods like SPE to minimize the introduction of matrix components onto the column.[1][8] 2. Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components. |
| Method fails to meet validation criteria for accuracy and precision. | Uncontrolled matrix effects are adversely impacting the quantitative performance of the assay. | 1. Systematic Evaluation of Matrix Effects: Conduct post-extraction addition experiments to quantify the extent of ion suppression or enhancement.[8] 2. Re-evaluate Sample Preparation: Compare different extraction techniques (PPT, LLE, SPE) to find the one that provides the cleanest extract and minimizes matrix effects.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[3][9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative results.[10][11]
Q2: Why are phospholipids a major concern for matrix effects in bioanalysis?
A2: Phospholipids are abundant in biological matrices like plasma and tissue homogenates.[5] They often co-extract with analytes of interest and can co-elute from the LC column, causing significant ion suppression in the electrospray ionization (ESI) source.[5]
Q3: How can I assess the magnitude of matrix effects in my assay for this compound?
A3: The most common method is the post-extraction spike method.[8] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[1][10]
Q4: What is the best sample preparation technique to minimize matrix effects?
A4: While the optimal technique can be analyte and matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a broad range of matrix interferences compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2][8] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, often yields the cleanest extracts.[2]
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: A SIL-IS is the gold standard for compensating for matrix effects and is highly recommended for quantitative bioanalytical methods.[4] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for the accurate calculation of the analyte concentration based on the peak area ratio.[3]
Q6: Can I just dilute my sample to reduce matrix effects?
A6: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[4][12] However, this approach is only feasible if the concentration of your analyte, this compound, is high enough to remain detectable after dilution.
Quantitative Data Summary
The following table summarizes the typical matrix factor (MF) observed with different sample preparation techniques for small molecules in plasma. A matrix factor of 1.0 indicates no matrix effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement.
| Sample Preparation Technique | Average Matrix Factor (MF) | Relative Standard Deviation (%CV) | General Efficacy in Reducing Matrix Effects |
| Protein Precipitation (PPT) | 0.30 | 46.0 | Low |
| Liquid-Liquid Extraction (LLE) | 0.80 | - | Moderate |
| Solid-Phase Extraction (SPE) | 0.99 | - | High |
Data compiled from a study on nevirapine in human plasma, which serves as a representative example for small molecule bioanalysis.[1]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard (if used) into the final mobile phase composition.
-
Set B (Post-Spike Sample): Extract a blank matrix sample using your established procedure. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spike Sample): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate the Overall Process Efficiency (PE):
-
PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound (General Protocol)
This is a general protocol and should be optimized for this compound.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid).
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Strategies for mitigating matrix effects in LC-MS/MS.
References
- 1. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 2. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. zefsci.com [zefsci.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Dehydrocrebanine Isolation for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the isolation of dehydrocrebanine for preclinical studies.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it a promising candidate for preclinical studies?
This compound is an aporphine alkaloid that can be isolated from the tuber and leaves of Stephania venosa.[1] It has demonstrated in vitro anti-cancer activity, making it a person of interest for further preclinical development as a potential therapeutic agent.
2. What is the primary botanical source for this compound?
The primary botanical source for this compound is the plant Stephania venosa (Blume) Spreng., belonging to the Menispermaceae family. It can be isolated from both the tubers and leaves of this plant.
3. What are the major challenges in scaling up the isolation of this compound?
Scaling up the isolation of any natural product, including this compound, presents several challenges:
-
Decreasing Yields: Extraction efficiency can decrease as the scale of operation increases.
-
Purity and Consistency: Maintaining high purity and batch-to-batch consistency is critical for preclinical studies.
-
Cost-Effectiveness: The cost of solvents, chromatographic media, and equipment can become significant at larger scales.
-
Time and Labor: Larger scale extractions and purifications are more time-consuming and labor-intensive.
-
Compound Stability: this compound's stability under various extraction and purification conditions needs to be considered to prevent degradation.
4. What analytical techniques are recommended for the quality control of purified this compound?
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[2] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structural identity and integrity of the isolated compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale isolation and preclinical development of this compound.
Section 1: Extraction and Initial Purification
Issue 1.1: Low yield of crude alkaloid extract.
| Possible Cause | Troubleshooting Step |
| Inefficient solvent extraction | Optimize the extraction solvent. A mixture of methanol and water (e.g., 70:30 v/v) has been shown to be effective for extracting alkaloids from Stephania venosa.[3] Consider using techniques like sonication or maceration to improve extraction efficiency. |
| Incomplete cell lysis | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. |
| Degradation of this compound | Avoid prolonged exposure to high temperatures or harsh pH conditions during extraction. |
Issue 1.2: High levels of impurities in the crude extract.
| Possible Cause | Troubleshooting Step |
| Non-selective extraction solvent | Perform a preliminary liquid-liquid extraction to partition the alkaloids from non-polar impurities. An acidic aqueous solution can be used to extract the protonated alkaloids, which can then be recovered by basifying the aqueous phase and extracting with an organic solvent like dichloromethane. |
| Presence of pigments and other interfering compounds | Consider a pre-extraction step with a non-polar solvent like hexane to remove chlorophyll and other lipids before the main alkaloid extraction. |
Section 2: Chromatographic Purification
Issue 2.1: Poor separation of this compound from other alkaloids.
| Possible Cause | Troubleshooting Step |
| Inappropriate stationary phase | For preparative chromatography, silica gel is a common choice. However, for closely related aporphine alkaloids, reversed-phase (C18) or specialized media may provide better resolution. |
| Suboptimal mobile phase | Systematically screen different solvent systems. A gradient elution from a less polar to a more polar solvent system is often effective. For aporphine alkaloids, solvent systems containing dichloromethane, ethyl acetate, and methanol are commonly used.[2] |
| Column overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. |
Issue 2.2: Low recovery of this compound from the column.
| Possible Cause | Troubleshooting Step |
| Irreversible adsorption to the stationary phase | Ensure the pH of the mobile phase is appropriate for the alkaloid's stability and solubility. Adding a small amount of a modifier like triethylamine to the mobile phase can help to reduce tailing and improve recovery of basic compounds from silica gel. |
| Degradation on the column | If the compound is sensitive to the stationary phase (e.g., acidic silica), consider using a more inert support like neutral alumina or a polymeric resin. |
Section 3: Preclinical Study Planning
Issue 3.1: High variability in in vitro anticancer assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent purity of this compound batches | Implement stringent quality control measures using HPLC to ensure a purity of >95% for all batches used in biological assays. |
| Cell line instability | Use cell lines from a reputable cell bank and perform regular authentication and mycoplasma testing. |
| Assay variability | Optimize and standardize all assay parameters, including cell seeding density, drug exposure time, and reagent concentrations. |
Issue 3.2: Unexpected toxicity in animal models.
| Possible Cause | Troubleshooting Step |
| Presence of toxic impurities | Re-analyze the purity of the this compound sample. Even small amounts of toxic impurities can lead to adverse effects. |
| Off-target effects of this compound | Conduct preliminary in vitro safety profiling to identify potential off-target activities before moving into in vivo studies. |
| Inappropriate animal model or dosing regimen | Carefully select the animal species and design the dosing regimen based on available in vitro data and literature on similar compounds. |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Alkaloids from Stephania venosa
-
Plant Material Preparation: Air-dry and finely powder the tubers of Stephania venosa.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in a 70:30 methanol:water solution (e.g., 5 L) at room temperature for 48-72 hours with occasional agitation.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove non-polar impurities.
-
Basify the aqueous layer to pH 9-10 with ammonium hydroxide.
-
Extract the liberated alkaloids with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Column: Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 30-40 minutes.
-
-
Flow Rate: Adjust based on the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm and 280 nm).
-
Injection: Dissolve the crude alkaloid fraction in a suitable solvent (e.g., methanol) and inject onto the column. The injection volume will depend on the column's loading capacity.
-
Fraction Collection: Collect fractions based on the retention time of a this compound standard.
-
Post-Purification: Combine the fractions containing pure this compound, evaporate the solvent, and dry under vacuum.
Quantitative Data
Table 1: Comparison of Small-Scale and Projected Large-Scale Isolation of this compound
| Parameter | Small-Scale (Lab) | Projected Large-Scale (Pilot) |
| Starting Plant Material | 100 g | 10 kg |
| Crude Alkaloid Yield | ~1.5 g | ~150 g |
| Purified this compound Yield | ~50 mg | ~5 g |
| Purity (by HPLC) | >95% | >95% |
Note: Large-scale yields are projections and may vary depending on the optimization of extraction and purification parameters.
Visualizations
Logical Workflow for Scaling Up this compound Isolation
References
Technical Support Center: Enhancing the Bioavailability of Dehydrocrebanine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Dehydrocrebanine. Due to the limited publicly available in vivo pharmacokinetic data for this compound, data for the structurally related and well-studied isoquinoline alkaloid, Berberine, is provided as a reference point to guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is an isoquinoline alkaloid isolated from plants of the Stephania genus, which has demonstrated in vitro anti-cancer activity.[1] Like many other alkaloids, this compound is expected to have poor oral bioavailability due to low aqueous solubility and potential for extensive first-pass metabolism in the liver and intestines. This can lead to low and variable plasma concentrations, hindering the translation of in vitro findings to in vivo efficacy.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The main approaches focus on improving its solubility, dissolution rate, and protecting it from premature metabolism. These strategies can be broadly categorized as:
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and lymphatic transport.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.
-
Particle Size Reduction: Micronization or creating nanoparticles to increase the surface area for dissolution.
-
-
Chemical Modification:
-
Salt Formation: Converting the alkaloid into a more soluble salt form.
-
Prodrug Approach: Modifying the structure of this compound to a more absorbable form that converts to the active compound in the body.
-
Q3: Are there any commercially available formulations of this compound for research?
Currently, this compound is primarily available as a pure compound for research purposes. There are no standard, commercially available formulations designed for enhanced bioavailability. Researchers typically need to develop their own formulations based on the strategies mentioned above.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to low dissolution. | 1. Formulate with a solubilizing agent: Consider preparing a Self-Emulsifying Drug Delivery System (SEDDS) or a solid dispersion. 2. Reduce particle size: Investigate micronization or nanoparticle formulation to increase the surface area for dissolution. |
| Extensive first-pass metabolism. | 1. Co-administer with a metabolic inhibitor: If the metabolic pathways are known, consider co-administration with a safe inhibitor (e.g., piperine for CYP3A4). This should be done with caution and proper ethical approval. 2. Consider alternative routes of administration: For initial efficacy studies, intraperitoneal or intravenous injection may bypass first-pass metabolism. | |
| High variability in plasma concentrations between individual animals. | Inconsistent formulation performance. | 1. Optimize formulation parameters: Ensure the formulation (e.g., SEDDS, solid dispersion) is robust and produces consistent particle/droplet sizes. 2. Standardize administration procedure: Ensure consistent dosing volume, gavage technique, and fasting state of the animals. |
| Food effects on absorption. | 1. Administer on an empty stomach: Food can significantly alter the absorption of lipid-based formulations. Standardize the fasting period before dosing. | |
| Precipitation of the compound in aqueous solution during formulation preparation. | Low aqueous solubility of the free base form. | 1. Adjust pH: The solubility of alkaloids is often pH-dependent. Attempt to dissolve this compound in a slightly acidic aqueous solution to form a salt in situ. 2. Use co-solvents: Employ biocompatible co-solvents such as PEG 300, propylene glycol, or ethanol in the formulation. |
Quantitative Data Summary (Berberine as a Proxy)
Table 1: Oral Bioavailability of Unformulated Berberine in Rats
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | <1% | [2][3] |
| Primary Reason for Low Bioavailability | Extensive intestinal and hepatic first-pass metabolism (CYP-mediated), poor membrane permeability (P-gp substrate), and low solubility. | [2][3] |
Table 2: Example of Bioavailability Enhancement of Berberine with a Formulation Strategy
| Formulation Strategy | Fold Increase in Peak Plasma Concentration (Cmax) | Reference |
| Berberine-Gentisic Acid Salt (via Cocrystallization) | 1.8-fold | [4] |
Note: The effectiveness of each enhancement strategy will be compound-specific and requires empirical validation for this compound.
Experimental Protocols
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Cremophor RH40, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Glass vials
-
Magnetic stirrer
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Select the components that show the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of an emulsion.
-
Identify the self-emulsifying region that forms a clear or slightly bluish, stable nanoemulsion.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the optimal ratios from the phase diagram, weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (around 40°C) and stir using a magnetic stirrer until the this compound is completely dissolved and the mixture is clear and homogenous.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add the SEDDS formulation to a beaker of distilled water with gentle stirring and measure the time it takes to form a homogenous emulsion.
-
Preparation of a Solid Dispersion
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, PEG 6000)
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Solvent Evaporation Method:
-
Dissolve both this compound and the chosen polymer in a common organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under vacuum to form a thin film.
-
Further dry the film in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Dissolution Studies: Perform in vitro dissolution testing of the solid dispersion powder compared to the pure this compound in a relevant buffer (e.g., simulated gastric fluid).
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound within the polymer matrix.
-
Signaling Pathway and Experimental Workflow Diagrams
Logical Workflow for Enhancing this compound Bioavailability
Caption: Workflow for addressing poor in vivo efficacy.
Proposed Anti-Cancer Signaling Pathways of this compound
Based on the activity of related alkaloids, this compound may exert its anti-cancer effects through the induction of apoptosis and cell cycle arrest.
Caption: Potential anti-cancer mechanisms of this compound.
References
Validation & Comparative
Comparative cytotoxicity of Dehydrocrebanine, crebanine, and oxocrebanine
A Comparative Analysis of the Cytotoxic Effects of Dehydrocrebanine, Crebanine, and Oxocrebanine on Cancer Cell Lines
This guide provides a comparative overview of the cytotoxic properties of three aporphine alkaloids: this compound, Crebanine, and Oxocrebanine. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of their potential as anticancer agents.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound, Crebanine, and Oxocrebanine against various human cancer cell lines as reported in the cited literature. Lower IC₅₀ values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | MCF7 | Breast Cancer | 10.34 | [1] |
| KB | Nasopharyngeal Carcinoma | 8.36 | [1] | |
| NCI-H187 | Small Cell Lung Cancer | 13.04 | [1] | |
| Crebanine | HL-60 | Promyelocytic Leukemia | Most sensitive of those tested | [2] |
| U937 | Histiocytic Lymphoma | Significant inhibition | [2] | |
| K562 | Chronic Myelogenous Leukemia | Significant inhibition | [2] | |
| HT1080 | Fibrosarcoma | Significant inhibition | [2] | |
| KB-3-1 | Cervical Carcinoma | Significant inhibition | [2] | |
| KB-V1 | Cervical Carcinoma | Significant inhibition | [2] | |
| 786-0 | Renal Cell Carcinoma | 77.4 | [3] | |
| A498 | Renal Cell Carcinoma | 108.6 | [3] | |
| Caki-1 | Renal Cell Carcinoma | 130.5 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 111.77 (24h), 65.07 (48h), 23.68 (72h) | [4] | |
| Oxocrebanine | MCF-7 | Breast Cancer | 16.66 | [5] |
Experimental Protocols
The cytotoxic activities of these compounds were primarily evaluated using the MTT assay.
MTT Assay for Cell Viability
Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Human cancer cells were seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.[6]
-
Compound Treatment: The cells were treated with various concentrations of this compound, Crebanine, or Oxocrebanine.
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[4][6]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Formazan Solubilization: The plates were further incubated to allow the viable cells to metabolize the MTT into formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ values were calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.
Signaling Pathway: Crebanine-Induced Apoptosis via PI3K/Akt Inhibition
Crebanine has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[6] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.
Caption: Crebanine inhibits the PI3K/Akt pathway, leading to apoptosis.
Signaling Pathway: Oxocrebanine as a Dual Topoisomerase Inhibitor
Oxocrebanine exhibits its cytotoxic effects by acting as a dual inhibitor of topoisomerase I and IIα.[5] This inhibition leads to DNA damage and ultimately triggers apoptosis.
Caption: Oxocrebanine inhibits Topoisomerase I and IIα, causing DNA damage and apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxocrebanine: A Novel Dual Topoisomerase inhibitor, Suppressed the Proliferation of Breast Cancer Cells MCF-7 by Inducing DNA Damage and Mitotic Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme [frontiersin.org]
Validating the anticancer mechanism of Dehydrocrebanine in vivo models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer mechanism of Dehydrocrebanine and its analogs, Crebanine and Oxocrebanine, against established chemotherapeutic agents. Due to the limited availability of in vivo studies on this compound, this guide draws upon in vitro data for this compound and its structurally similar compounds, alongside in vivo data for a related analog and standard-of-care drugs in relevant cancer models.
Executive Summary
This compound, a natural alkaloid, has demonstrated in vitro anticancer activity. However, in vivo validation and direct comparisons with established anticancer drugs are currently lacking in publicly available literature. This guide synthesizes the available preclinical data for this compound and its close analogs, Crebanine and Oxocrebanine, to offer a preliminary comparison with standard chemotherapeutic agents like Cisplatin and Doxorubicin. The primary mechanisms of action suggested by in vitro studies for the this compound family of compounds involve the induction of apoptosis and cell cycle arrest, often implicating the PI3K/Akt signaling pathway. An in vivo study on a related compound, Crebanine N-oxide, has shown tumor growth inhibition in a gastric cancer model. This guide presents the available data in a structured format to aid researchers in evaluating the potential of this compound and its analogs for further preclinical and clinical development.
Data Presentation
Table 1: In Vitro Anticancer Activity of this compound and Analogs
| Compound | Cancer Cell Line | IC50 | Observed Mechanism of Action |
| This compound | Not Specified | Not Specified | In vitro anti-cancer activity noted[1] |
| Crebanine | Glioblastoma multiforme (GBM) | Not Specified | Induction of apoptosis, blockage of PI3K/Akt pathway[2] |
| Renal Cell Carcinoma (RCC) | Not Specified | Inhibition of tumor growth, induction of apoptosis and cell cycle arrest[3][4] | |
| Hepatocellular Carcinoma (HepG2) | Not Specified | Induction of ROS-dependent apoptosis via the AKT/FoxO3a signaling pathway[5] | |
| Oxocrebanine | Breast Cancer (MCF-7) | Not Specified | Dual inhibitor of Topoisomerase I/IIα, induction of DNA damage and mitotic arrest[6] |
| Uthongine (related) | Breast Cancer (MCF-7) | 3.05 µM | Cytotoxicity[7] |
Table 2: In Vivo Anticancer Efficacy of Crebanine N-oxide and Standard Chemotherapies
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Crebanine N-oxide | Gastric Cancer (SGC-7901 xenograft) | Not Specified | Not Specified | Potent inhibition of cell proliferation | Not Found |
| Cisplatin | Gastric Cancer (Xenograft) | Nude mice | Not Specified | Markedly inhibited tumor growth, enhanced by Sodium Butyrate[8] | [8][9] |
| Doxorubicin | Gastric Cancer (Xenograft) | Not Specified | Not Specified | Better efficacy in combination with other agents[10] | [10][11] |
| Dehydrocorydaline (related alkaloid) | Breast Cancer (MDA-MB-231 xenograft) | SCID mice | Not Specified | Significantly reduced tumor volume and weight[12] | [12] |
Experimental Protocols
General Xenograft Tumor Model Protocol (Illustrative)
A common methodology for in vivo anticancer drug evaluation involves the use of xenograft models in immunocompromised mice. While specific protocols for this compound are not available, a general procedure is outlined below, based on protocols for other anticancer agents[8][12][13].
-
Cell Culture: Human cancer cells (e.g., gastric, glioblastoma, or breast cancer cell lines) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is commonly used.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational drug (e.g., this compound) and comparator drugs are administered via a specified route (e.g., intraperitoneal, intravenous, or oral) at predetermined doses and schedules.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Mechanism of Action Studies: Tumor tissues can be collected for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to analyze protein expression in signaling pathways.
Mandatory Visualization
Caption: Experimental workflow for validating the anticancer mechanism of this compound.
Caption: Postulated signaling pathways for this compound and its analogs.
Conclusion
The available preclinical data, primarily from in vitro studies of this compound and its analogs Crebanine and Oxocrebanine, suggest a promising anticancer potential through the induction of apoptosis and cell cycle arrest. The PI3K/Akt pathway appears to be a key target. The limited in vivo data on Crebanine N-oxide supports the potential for tumor growth inhibition. However, to truly validate the anticancer mechanism of this compound and establish its efficacy relative to standard-of-care drugs, comprehensive in vivo studies are essential. Future research should focus on conducting head-to-head comparative studies in relevant xenograft models, elucidating the detailed in vivo mechanism of action, and evaluating the pharmacokinetic and toxicological profiles of this compound. Such studies will be critical in determining its potential for clinical translation as a novel anticancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxocrebanine: A Novel Dual Topoisomerase inhibitor, Suppressed the Proliferation of Breast Cancer Cells MCF-7 by Inducing DNA Damage and Mitotic Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The first total syntheses of (±)-norphoebine, dehydrophoebine, oxophoebine, this compound, oxocrebanine and uthongine and their cytotoxicity against three human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining Sodium Butyrate With Cisplatin Increases the Apoptosis of Gastric Cancer In Vivo and In Vitro via the Mitochondrial Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Theranostic, pH-Responsive, Doxorubicin-Loaded Nanoparticles Inducing Active Targeting and Apoptosis for Advanced Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing conventional chemotherapy drug cisplatin-induced anti-tumor effects on human gastric cancer cells both in vitro and in vivo by Thymoquinone targeting PTEN gene - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrocrebanine vs. Paclitaxel: A Comparative Efficacy Analysis in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of dehydrocrebanine (analyzed as its close analog, dehydrocorydaline) and the widely-used chemotherapeutic agent, paclitaxel, against common breast cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Paclitaxel, a cornerstone of breast cancer chemotherapy, demonstrates potent cytotoxicity through the stabilization of microtubules, leading to a robust G2/M phase cell cycle arrest and subsequent apoptosis. This compound, investigated here through its well-studied analogue dehydrocorydaline (DHC), also exhibits significant anticancer properties by inducing apoptosis, although its primary mechanism appears to be independent of cell cycle arrest at a specific phase, instead directly activating apoptotic pathways. This guide synthesizes available data on their effects on cell viability, apoptosis, and cell cycle progression in MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of dehydrocorydaline (DHC) and paclitaxel in the MCF-7 and MDA-MB-231 breast cancer cell lines. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Cell Viability and IC50 Values
| Compound | Cell Line | IC50 Value | Incubation Time | Citation |
| Dehydrocorydaline (DHC) | MCF-7 | ~200 µM (caused ~40% viability decrease) | 24 hours | |
| Dehydrocorydaline (DHC) | MDA-MB-231 | ~30 µM (caused ~58% viability decrease) | 24 hours | |
| Paclitaxel | MCF-7 | 3.5 µM | Not Specified | |
| Paclitaxel | MCF-7 | 0.9 ± 0.1 nM | Not Specified | |
| Paclitaxel | MDA-MB-231 | 5-10 nM | Not Specified | |
| Paclitaxel | MDA-MB-231 | ~61 nM (in resistant line) | Not Specified |
Apoptosis Induction
| Compound | Cell Line | Concentration | Time | Apoptotic Cells (%) | Citation |
| Dehydrocorydaline (DHC) | MDA-MB-231 | 50 µM | 48 hours | 21.17 ± 6.89 | |
| Paclitaxel | MCF-7 | 0-20 ng/ml | 24 hours | Up to 43 | |
| Paclitaxel | MCF-7 | 64 nM | 48 hours | ~35 | |
| Paclitaxel | MDA-MB-231 | 10 nM + 30 µM Curcumin | Not Specified | 79.9 | |
| Paclitaxel | MDA-MB-231 | 1 µM | 48 hours | Insensitive (low apoptosis) |
Cell Cycle Effects
| Compound | Cell Line | Concentration | Time | Effect | Citation |
| Dehydrocorydaline (DHC) | MDA-MB-231 | 50 µM | 48 hours | Decrease in S phase | |
| Paclitaxel | MCF-7 | 50 nM | 36 hours | G2/M arrest | |
| Paclitaxel | MCF-7 | 10 nM | Not Specified | G2/M arrest | |
| Paclitaxel | MDA-MB-231 | 1 µM | 48 hours | G2/M arrest | |
| Paclitaxel | MDA-MB-231 | 10 nM | Not Specified | G2/M arrest |
Mechanisms of Action
Dehydrocorydaline (DHC)
Dehydrocorydaline primarily induces apoptosis in breast cancer cells. Its mechanism involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspases, such as caspase-7 and -8, and the cleavage of PARP, culminating in programmed cell death. Unlike paclitaxel, DHC does not appear to cause a distinct cell cycle arrest in a specific phase in all breast cancer cell lines, though a reduction in the S-phase population has been observed in MDA-MB-231 cells.
Dehydrocorydaline Apoptosis Pathway
Paclitaxel
Paclitaxel is a well-established microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Paclitaxel Mechanism of Action
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing cell viability based on the metabolic activity of the cells.
Investigating the Synergistic Potential of Dehydrocrebanine: A Comparative Guide for Future Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel combination therapies to enhance the efficacy of existing chemotherapeutic agents is a paramount objective. Dehydrocrebanine, an alkaloid isolated from Stephania venosa, has demonstrated in vitro anti-cancer activity, positioning it as a candidate for synergistic studies. While direct experimental data on its combination with known chemotherapeutic drugs is currently unavailable, this guide provides a framework for investigating its potential synergistic effects, drawing insights from the mechanisms of related alkaloids and established principles of combination therapy.
Hypothesized Synergistic Mechanisms of this compound
Based on studies of alkaloids isolated from Stephania venosa, such as crebanine and stephanine, this compound may exert its anti-cancer effects through the induction of apoptosis and cell cycle arrest. Crebanine, for instance, has been shown to trigger the intrinsic apoptotic pathway by modulating the Bax/Bcl-2 protein family, leading to the activation of caspases-3, -8, and -9, and subsequent PARP cleavage. It also induces G1 phase cell cycle arrest. Furthermore, the related compound Dehydrocrenatidine has been found to induce apoptosis in liver cancer cells through the suppression of JNK-mediated signaling.
These mechanisms suggest that this compound could synergize with chemotherapeutic drugs that target different phases of the cell cycle, induce DNA damage, or inhibit other critical cellular pathways. Potential synergistic interactions could arise from:
-
Complementary pathway inhibition: this compound-induced apoptosis could be enhanced by drugs that cause DNA damage (e.g., cisplatin, doxorubicin), creating a multi-pronged attack on cancer cells.
-
Enhanced cell cycle arrest: Combining this compound with drugs that target other cell cycle checkpoints (e.g., paclitaxel, which targets the G2/M phase) could lead to a more profound and sustained inhibition of cancer cell proliferation.
-
Overcoming drug resistance: this compound might sensitize cancer cells to chemotherapeutic agents by modulating signaling pathways associated with drug resistance.
Potential Chemotherapeutic Partners for Synergistic Studies
Based on the hypothesized mechanisms, the following classes of chemotherapeutic drugs are proposed as initial candidates for combination studies with this compound:
-
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): By inducing apoptosis, this compound could lower the threshold for cell death induced by DNA-damaging agents, potentially allowing for lower, less toxic doses of these conventional drugs.
-
Taxanes (e.g., Paclitaxel, Docetaxel): These drugs stabilize microtubules and cause G2/M phase arrest. A combination with this compound, which may induce G1 arrest, could lead to a more comprehensive blockade of the cell cycle.
-
Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan): These agents create DNA strand breaks by inhibiting topoisomerase enzymes. The addition of an apoptosis-inducing agent like this compound could enhance the elimination of cells with damaged DNA.
-
Targeted Therapies (e.g., EGFR inhibitors, PARP inhibitors): Investigating combinations with targeted agents could reveal synergies in specific cancer types with defined molecular alterations.
Proposed Experimental Workflow for Assessing Synergy
The following diagram outlines a comprehensive workflow for evaluating the synergistic effects of this compound with a selected chemotherapeutic drug.
Caption: Experimental workflow for evaluating this compound synergy.
Detailed Experimental Protocols
Cell Viability and Synergy Analysis
-
Objective: To determine the cytotoxic effects of this compound and a partner chemotherapeutic drug, alone and in combination, and to quantify the synergistic interaction.
-
Method:
-
Cell Culture: Select appropriate cancer cell lines.
-
MTT Assay: Plate cells and treat with a range of concentrations of this compound, the chemotherapeutic drug, and their combination at a constant ratio.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each agent. Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assays
-
Objective: To investigate the effect of the combination treatment on apoptosis induction.
-
Method:
-
Annexin V/PI Staining: Treat cells with IC50 concentrations of the single agents and their synergistic combination. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Caspase Activity Assay: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric assays.
-
Cell Cycle Analysis
-
Objective: To determine the effect of the combination treatment on cell cycle distribution.
-
Method:
-
Propidium Iodide Staining: Treat cells as described above, fix, and stain with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
-
Objective: To examine the molecular mechanisms underlying the synergistic effects.
-
Method:
-
Protein Extraction and Quantification: Treat cells and lyse to extract total protein.
-
Immunoblotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against key proteins in the apoptosis and cell cycle pathways (e.g., Bcl-2, Bax, cleaved caspases, PARP, cyclins, CDKs), followed by HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence system.
-
Hypothetical Data Presentation
The following tables illustrate how quantitative data from these experiments could be presented.
Table 1: IC50 Values and Combination Index (CI) for this compound and Chemotherapeutic Drug X in Cancer Cell Line Y
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| This compound | [Hypothetical Value] | - |
| Drug X | [Hypothetical Value] | - |
| This compound + Drug X | [Hypothetical Value] | [Hypothetical Value < 1] |
Table 2: Percentage of Apoptotic Cells and Cell Cycle Distribution after Treatment
| Treatment | % Apoptotic Cells (Annexin V+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Drug X | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Combination | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Illustrative Signaling Pathway
The diagram below depicts a potential signaling pathway through which this compound, in combination with a DNA damaging agent, could induce synergistic apoptosis.
Caption: Proposed synergistic apoptotic pathway.
Conclusion
While further research is imperative, the available information on related alkaloids from Stephania venosa provides a strong rationale for investigating the synergistic potential of this compound with established chemotherapeutic drugs. The experimental framework outlined in this guide offers a systematic approach to elucidating its mechanisms of action and identifying promising combination therapies for future cancer treatment. Such studies are crucial for unlocking the full therapeutic potential of novel natural compounds like this compound.
A Head-to-Head Comparison of Analytical Methods for Dehydrocrebanine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, the accurate quantification of specific compounds is paramount for research and drug development. Dehydrocrebanine, an aporphine alkaloid with potential therapeutic properties, requires robust and reliable analytical methods for its detection and quantification. This guide provides a head-to-head comparison of two common analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), for the quantification of this compound and related aporphine alkaloids.
Disclaimer: Due to the limited availability of published, validated quantitative data specifically for this compound, this guide utilizes data from closely related aporphine alkaloids as a proxy to illustrate the performance characteristics of the analytical methods. The presented data for the HPLC-DAD method is based on the analysis of cassythine, an aporphine alkaloid, while the data for the HPLC-ELSD method is representative of alkaloid analysis.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance parameters for HPLC-DAD and HPLC-ELSD in the analysis of aporphine and other alkaloids.
| Parameter | HPLC-DAD (for Cassythine) | HPLC-ELSD (for Stemona Alkaloids) |
| **Linearity (R²) ** | > 0.999 | > 0.9990 |
| Limit of Detection (LOD) | 13 µg/mL[1][2] | 0.011–0.086 µg/mL[3] |
| Limit of Quantification (LOQ) | 20 µg/mL[1][2] | 0.033–0.259 µg/mL[3] |
| Precision (RSD%) | < 4% | < 3.4%[3] |
| Accuracy (Recovery %) | Not explicitly stated | 96.6% – 103.7%[3] |
At a Glance: HPLC-DAD vs. HPLC-ELSD for Aporphine Alkaloid Analysis
HPLC-DAD is a widely used technique that relies on the principle of UV-Vis absorbance. It is a robust and reliable method, particularly for compounds with a chromophore, which aporphine alkaloids like this compound possess. The Diode-Array Detector allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak purity assessment and compound identification.
HPLC-ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it suitable for a broader range of compounds, including those with poor or no UV absorbance.
Experimental Protocols
HPLC-DAD Method for Aporphine Alkaloid (Cassythine) Quantification
This protocol is based on a validated method for the quantification of the aporphine alkaloid cassythine.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography system
-
Diode-Array Detector (DAD)
-
RP-select B column (5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of:
-
A: Water with 10 mM ammonium acetate (pH 3 with acetic acid) - Acetonitrile (90:10, v/v)
-
B: Acetonitrile
-
-
Gradient Program: 0 to 40% B
-
Flow Rate: 0.7 mL/min[1]
-
Injection Volume: 20 µL
-
Detection Wavelength: 307 nm[1]
Sample Preparation:
-
Prepare a stock solution of the alkaloid extract at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with methanol to the desired concentration for analysis.
-
Filter the solution through a 0.45 µm membrane filter before injection.
HPLC-ELSD Method for Alkaloid Quantification
This protocol is a representative method for the quantification of alkaloids using HPLC-ELSD.[3]
Instrumentation:
-
High-Performance Liquid Chromatography system
-
Evaporative Light Scattering Detector (ELSD)
-
C18 column
Chromatographic Conditions:
-
Mobile Phase: A gradient of:
-
A: Acetonitrile
-
B: Water with an appropriate buffer
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Drift Tube Temperature: Optimized for the specific analyte and mobile phase.
-
Nebulizer Gas (Nitrogen) Flow Rate: Optimized for droplet formation.
-
Sample Preparation:
-
Extract the alkaloids from the sample matrix using an appropriate solvent system.
-
The extract may require a solid-phase extraction (SPE) clean-up step to remove interfering substances.
-
Reconstitute the final extract in the mobile phase before injection.
Visualizing the Workflow
To illustrate the general process of alkaloid quantification by HPLC, the following diagram outlines the key steps from sample preparation to data analysis.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrocrebanine: Bridging the Gap Between In Vitro Promise and In Vivo Potential
Dehydrocrebanine, a naturally occurring aporphine alkaloid, has emerged as a compound of interest in pharmacological research due to its demonstrated biological activities in laboratory settings. As with many phytochemicals, the crucial question for its therapeutic development lies in the correlation between its effects in a controlled in vitro environment and its efficacy and behavior within a complex living organism, or in vivo. This guide provides a comparative analysis of the currently available data on this compound's biological activity, highlighting its established in vitro potency and discussing the anticipated, yet largely unexplored, in vivo landscape, drawing insights from closely related analogs.
Data Presentation: A Comparative Overview
The biological evaluation of this compound has primarily focused on its cytotoxic and anti-parasitic properties in cell-based assays. In contrast, direct in vivo studies on this compound are not extensively reported in the current literature. Therefore, this comparison incorporates in vivo data from structurally similar aporphine alkaloids to forecast its potential activities and to underscore the need for further research.
Table 1: Summary of In Vitro Biological Activity of this compound
| Activity | Assay/Cell Line | Endpoint | Result | Reference |
| Anticancer | HL-60 (Human promyelocytic leukemia) | IC₅₀ | 2.14 µg/mL | [1] |
| Antimalarial | Plasmodium falciparum | IC₅₀ | 70 ng/mL | [1] |
| Anti-inflammatory | In silico docking | Binding Affinity | High score against IL-1R, TLR, EGFR, TGFR, Wnt | [1] |
Table 2: Summary of In Vivo Biological Activity of Related Aporphine Alkaloids
| Compound | Activity | Animal Model | Key Findings | Reference |
| Crebanine | Antioxidant | In vivo models | Down-regulated superoxide anion and intracellular ROS. | [1] |
| Crebanine | Anti-inflammatory | In vivo models | Reduced nitric oxide, IL-1β, TNF-α, and IL-6. | [1] |
| 2Br-Crebanine | Anti-inflammatory | Mouse ear and paw edema models | Significantly inhibited edema and leukocyte migration. | [1] |
| 2Br-Crebanine | Analgesic | Acetic acid-induced writhing test (mice) | Inhibited writhing frequency and prolonged latency. | [1] |
| Oxocrebanine | Anti-inflammatory | LPS-induced acute lung injury (mice) | Exerted protective effects. | [2] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Culture : Human cancer cell lines (e.g., HL-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment : this compound is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours.
-
MTT Incubation : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation : The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic and widely used model to evaluate the anti-inflammatory activity of compounds.
-
Animal Model : Male Wistar rats or Swiss albino mice are typically used.[3] The animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration : Animals are divided into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the compound (e.g., this compound) orally or via intraperitoneal injection.[3]
-
Induction of Inflammation : One hour after compound administration, a 1% solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Edema Measurement : The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group in comparison to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the biological activity of this compound and the scientific process of its evaluation.
Caption: General workflow from in vitro screening to in vivo validation for drug discovery.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Discussion: Correlating In Vitro and In Vivo Data
The available data strongly indicates that this compound possesses significant cytotoxic and anti-parasitic properties in vitro. The low IC₅₀ values against a leukemia cell line and the malaria parasite highlight its potential as a lead compound for anticancer and antimalarial drug development.[1] Furthermore, in silico models predict a favorable interaction with key proteins in inflammatory pathways, suggesting a third therapeutic avenue.[1]
However, the journey from a promising in vitro result to a viable therapeutic agent is fraught with challenges, primarily encapsulated by the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of the compound in vivo. Many aporphine alkaloids show potent activity in isolated systems but may fail in living models due to poor bioavailability, rapid metabolism, or unforeseen toxicity.[4]
The anti-inflammatory and analgesic activities observed in in vivo models for compounds like Crebanine and 2Br-Crebanine are encouraging.[1] These studies show that the aporphine scaffold can be effective in complex biological systems, often by modulating inflammatory signaling cascades like the NF-κB and MAPK pathways.[1][2] It is plausible that this compound shares these mechanisms. The reduction of pro-inflammatory cytokines such as TNF-α and IL-6, and mediators like nitric oxide, by its analogs in vivo provides a strong rationale for testing this compound in similar models.[1]
To establish a clear in vitro-in vivo correlation (IVIVC) for this compound, future research should prioritize:
-
Pharmacokinetic Studies : To understand how this compound is absorbed, distributed, metabolized, and excreted in animal models.
-
In Vivo Efficacy Studies : Testing this compound in relevant animal models, such as human tumor xenografts for its anticancer activity or carrageenan-induced edema for its anti-inflammatory potential.
-
Mechanism of Action Studies : Confirming if the in vitro observed mechanisms, such as inhibition of specific signaling pathways, hold true in the in vivo context.
Conclusion
This compound is a natural compound with compelling and quantitatively demonstrated in vitro anticancer and antimalarial activities. While direct in vivo data remains elusive, studies on closely related aporphine alkaloids suggest a high probability of significant anti-inflammatory and potentially analgesic effects. The primary hurdle for its development is the current gap in knowledge between its cellular effects and its behavior in a whole organism. Focused in vivo studies are imperative to validate its therapeutic potential and to establish a robust correlation with its promising in vitro profile, paving the way for its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Antiinflammatory potency of dehydrocurdione, a zedoary-derived sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Apoptotic Effects of Aporphine Alkaloids in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the pro-apoptotic effects of several aporphine alkaloids, a class of naturally occurring compounds with significant potential in oncology research. The information presented is curated from experimental data to assist in the evaluation and selection of these compounds for further investigation and drug development.
Introduction to Aporphine Alkaloids and Apoptosis
Aporphine alkaloids are a large group of isoquinoline alkaloids found in various plant families, such as the Annonaceae and Papaveraceae. Many of these compounds have demonstrated potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Inducing apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents. This guide focuses on a comparative analysis of several well-studied aporphine alkaloids, detailing their efficacy in inducing apoptosis and the underlying molecular mechanisms.
Comparative Efficacy of Aporphine Alkaloids
The cytotoxic effects of aporphine alkaloids are typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the IC50 values for several prominent aporphine alkaloids, providing a quantitative comparison of their potency.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine | Ovarian Cancer (CAOV-3) | 37.3 (24h) | [1] |
| Human Laryngocarcinoma (HEp-2) | 2.332 (24h) | ||
| Lung Cancer (A-549) | 18.2 µg/mL | [2] | |
| Chronic Myeloid Leukemia (K-562) | 16.2 µg/mL | [2] | |
| Cervical Cancer (HeLa) | 12.0 µg/mL | [2] | |
| Breast Cancer (MDA-MB) | 12.2 µg/mL | [2] | |
| Norushinsunine | Lung Cancer (A-549) | 8.8 µg/mL | [2] |
| Chronic Myeloid Leukemia (K-562) | 7.4 µg/mL | [2] | |
| Cervical Cancer (HeLa) | 7.6 µg/mL | [2] | |
| Breast Cancer (MDA-MB) | 8.4 µg/mL | [2] | |
| Reticuline | Lung Cancer (A-549) | 19.8 µg/mL | [2] |
| Chronic Myeloid Leukemia (K-562) | 15.8 µg/mL | [2] | |
| Cervical Cancer (HeLa) | 17.4 µg/mL | [2] | |
| Breast Cancer (MDA-MB) | 13.0 µg/mL | [2] | |
| Anonaine | Liver Carcinoma (HepG2) | 33.5 µg/mL | [3][4] |
| Rat Hepatocytes | 70.3 µg/mL | [3][4] | |
| Dopamine Biosynthesis Inhibition (PC12) | 0.05 | [5] | |
| Isocorydine | Oral Squamous Carcinoma (Cal-27) | 610 (24h) | [6] |
| 8-Amino-Isocorydine | Gastric Carcinoma (MGC-803) | 8.0 - 142.8 | [7] |
| Nuciferine | Hepatocellular Carcinoma (HepG2, HCCLM3) | Induces apoptosis in a concentration-dependent manner | [4] |
| Oral Squamous Carcinoma (SCC25, CAL27) | 80 (lowest effective concentration) | ||
| Boldine | Leukemia (Kasumi) | 46 | |
| Leukemia (KG-1) | 116 | ||
| Leukemia (K-562) | 145 | ||
| Glaucine | Lung Cancer (A549) | 10 µg/mL (IC50) | [8] |
Quantification of Apoptosis Induction
The pro-apoptotic activity of aporphine alkaloids is further quantified by measuring the percentage of apoptotic cells following treatment. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.
| Alkaloid | Cancer Cell Line | Treatment | Total Apoptotic Cells (%) | Reference |
| Isocorydine | Hepatocellular Carcinoma (Huh7) | 100 µg/mL (48h) | 17.1 | [9] |
| Hepatocellular Carcinoma (Huh7) | 200 µg/mL (48h) | 19.0 | [9] | |
| Hepatocellular Carcinoma (Huh7) | 300 µg/mL (48h) | 27.4 | [9] | |
| Nuciferine | Oral Squamous Carcinoma (SCC25) | 80 µM (48h) | Significantly Increased | [2] |
| Oral Squamous Carcinoma (CAL27) | 80 µM (48h) | Significantly Increased | [2] | |
| Hepatocellular Carcinoma (HepG2) | 200 µM | ~23.7-fold increase vs control | [4] | |
| Hepatocellular Carcinoma (HCCLM3) | 200 µM | ~16.2-fold increase vs control | [4] | |
| Diorganotin(IV) Compound C1 | Human Erythroleukaemia (K562) | 4.2 µM (IC50) | 49.70 ± 1.15 | [10] |
| Diorganotin(IV) Compound C2 | Human Erythroleukaemia (K562) | 1.6 µM (IC50) | 46.83 ± 1.50 | [10] |
| Gold I Compound 3F1 | Breast Cancer (MDA-MB-231) | IC50 (24h) | 60.44 ± 5.55 | [11] |
| Breast Cancer (MCF-7) | IC50 (24h) | 44.49 ± 9.85 | [11] |
Signaling Pathways of Aporphine Alkaloid-Induced Apoptosis
Aporphine alkaloids induce apoptosis through the modulation of various signaling pathways. The most commonly implicated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the PI3K/Akt and MAPK signaling cascades. Some alkaloids have also been shown to interact with the Wnt/β-catenin pathway.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for apoptosis induction by many aporphine alkaloids. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.
-
Liriodenine : Induces apoptosis in ovarian cancer cells by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and activation of caspase-9 and -3[1].
-
Nuciferine : Promotes apoptosis in oral squamous carcinoma cells by increasing Bax and cleaved caspase-3 expression while decreasing Bcl-2 levels[2].
-
Glaucine : In lung cancer cells, it upregulates the expression of pro-apoptotic Bax, p53, and Bad, while downregulating the anti-apoptotic Bcl-2[8].
-
Isocorydine : Treatment of gastric carcinoma cells with an isocorydine derivative, 8-NICD, resulted in an increased Bax/Bcl-2 ratio[7].
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are critical for cell survival, proliferation, and differentiation. Their aberrant activation is common in cancer. Several aporphine alkaloids exert their pro-apoptotic effects by inhibiting the PI3K/Akt pathway and/or modulating the MAPK pathway.
-
Crebanine : Induces apoptosis in glioblastoma multiforme by inhibiting the PI3K/Akt pathway.
-
Boldine : Modulates the ERK, AKT, and GSK-3β signaling pathways in bladder cancer cells.
-
Nuciferine : Suppresses the HER2-AKT/ERK1/2 signaling pathway in hepatocellular carcinoma[4][12]. It also inhibits the MAPK/NF-κB pathway in the context of inflammation[13].
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in embryonic development and adult tissue homeostasis. Its dysregulation is linked to the development of many cancers, particularly colorectal cancer. In the "off" state, β-catenin is targeted for degradation. Upon Wnt signaling, β-catenin accumulates, translocates to the nucleus, and activates target gene expression, promoting cell proliferation and survival. Some studies suggest that certain alkaloids can inhibit this pathway. For instance, the bis-aporphine alkaloid bidebiline E has been shown to inhibit Wnt signaling by decreasing nuclear β-catenin.
References
- 1. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The antineoplastic effects of nuciferine on hepatocellular carcinoma are associated with suppression of the HER2-AKT/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.es [promega.es]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
- 11. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antineoplastic effects of nuciferine on hepatocellular carcinoma are associated with suppression of the HER2-AKT/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Dehydrocrebanine: Comprehensive Disposal and Safety Protocol
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety and disposal protocols for dehydrocrebanine, a cytotoxic aporphine alkaloid. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Chemical and Physical Properties
This compound is a naturally occurring alkaloid with demonstrated in vitro anti-cancer activity.[1] A thorough understanding of its properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₄ | PubChem |
| Molecular Weight | 337.37 g/mol | PubChem |
| Appearance | Yellow powder | Biopurify |
| CAS Number | 77784-22-6 | PubChem |
| Purity | 95% - 99% | Biopurify |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat must be worn at all times.
-
Respiratory Protection: Use a fume hood when handling the solid compound or preparing solutions. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
This compound Disposal Procedures
As a cytotoxic compound, this compound and all associated waste must be treated as hazardous and disposed of through a certified hazardous waste management service. High-temperature incineration is the required method of destruction for cytotoxic waste.
Step-by-Step Disposal Protocol:
-
Segregation: All this compound-contaminated waste must be segregated from regular laboratory trash at the point of generation. This includes:
-
Unused or expired this compound.
-
Empty this compound containers.
-
Contaminated PPE (gloves, disposable lab coats).
-
Contaminated lab supplies (pipette tips, tubes, vials, flasks).
-
Solutions containing this compound.
-
Materials used for cleaning this compound spills.
-
-
Containerization:
-
Solids: Place all solid waste, including contaminated PPE and lab supplies, into a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" sticker.
-
Liquids: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-proof container. Do not overfill containers; leave at least 10% headspace for expansion. The container must be clearly labeled with the contents, including "this compound" and the approximate concentration, along with the "Cytotoxic Waste" warning.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated sharps container that is also labeled as "Cytotoxic Waste".
-
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" and "Cytotoxic Waste".
-
The full chemical name: "this compound".
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
Storage: Store sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a warning sign.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a common method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MDA-MB-231 breast cancer cells) using a lactate dehydrogenase (LDH) release assay.
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the LDH kit (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
LDH Assay:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reagent to each well of the new plate.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions.
-
Add the stop solution provided in the kit to each well.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive and negative controls.
Potential Mechanism of Action: PI3K/Akt Signaling Pathway
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on the structurally similar aporphine alkaloid, crebanine, have shown that it induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway can lead to programmed cell death (apoptosis) in cancer cells.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
References
Essential Safety and Operational Guide for Handling Dehydrocrebanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dehydrocrebanine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[1][2][3] this compound is an alkaloid and should be handled with the same precautions as other cytotoxic compounds.[4]
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or latex gloves tested for use with chemotherapy drugs.[1][2] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3] | Protects against splashes and aerosols that can cause serious eye irritation. |
| Body Protection | A disposable, long-sleeved, solid-front gown made of a low-permeability fabric.[2][4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | An approved respirator (e.g., N95) should be used, especially when handling the powder form or if there is a risk of aerosol generation.[4][5] | Prevents inhalation of the compound, which can cause respiratory tract irritation. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[2] | Protects against spills and contamination of personal footwear. |
Safe Handling and Operational Workflow
A systematic approach is crucial for safely handling this compound from receipt to disposal. The following workflow outlines the key steps.
Caption: General workflow for safely handling hazardous chemicals like this compound.
Experimental Protocols
General Handling Precautions:
-
Always handle this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Cover work surfaces with absorbent, plastic-backed paper to contain any spills.
Weighing the Compound:
-
Ensure the balance is inside a chemical fume hood or a containment enclosure.
-
Don all required PPE.
-
Carefully weigh the desired amount of this compound powder.
-
Clean the balance and surrounding surfaces with an appropriate deactivating solution after use.
Solution Preparation:
-
In a chemical fume hood, add the weighed this compound to the desired solvent.
-
Cap the container securely and mix until the compound is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If safe to do so, and while wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[7][8]
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers should be placed in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated hazardous waste container.[8]
-
Liquid Waste: Unused solutions containing this compound and solvent rinses should be collected in a compatible, leak-proof, and clearly labeled hazardous waste container.[9]
-
Sharps: Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-resistant sharps container labeled for hazardous chemical waste.[8]
Disposal Procedure:
-
All hazardous waste containers must be kept closed except when adding waste.[9]
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] Do not dispose of this compound down the drain or in regular trash.[7]
References
- 1. pppmag.com [pppmag.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
